molecular formula C16H14O4 B13690632 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid

3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid

Cat. No.: B13690632
M. Wt: 270.28 g/mol
InChI Key: ATGUNGLXBZRQIM-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-oxo-3-(2-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H14O4/c17-14(16(18)19)10-13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19)

InChI Key

ATGUNGLXBZRQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic Acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid, a molecule of significant interest in medicinal chemistry. By synthesizing fundamental chemical principles with insights into its potential applications, this document serves as a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of α-Keto Acids in Drug Discovery

α-Keto acids are a class of organic compounds characterized by a carboxylic acid group adjacent to a ketone functionality. This structural motif is of paramount importance in biological systems, as these molecules are key intermediates in fundamental metabolic pathways such as the Krebs cycle and glycolysis. In the realm of medicinal chemistry, the α-keto acid scaffold is a "privileged structure," meaning it is a molecular framework that can be a versatile template for the design of novel therapeutic agents. The presence of the α-keto acid moiety can confer unique chemical and physical properties to a molecule, influencing its reactivity, conformational flexibility, and ability to interact with biological targets.

Derivatives of α-keto acids, particularly α-ketoamides, have demonstrated a broad spectrum of biological activities and are found in several natural products and approved drugs. Their utility in drug design stems from their ability to act as either non-electrophilic or electrophilic pharmacophores. As non-electrophilic moieties, they can modulate the conformation of a lead compound and participate in hydrogen bonding interactions with target proteins. In their electrophilic role, the ketone can undergo reversible covalent interactions with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This has led to the development of potent inhibitors for a variety of enzyme classes, including proteases and phospholipases.

This guide focuses on a specific α-keto acid, 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid, exploring its chemical architecture, plausible synthetic routes, and potential as a scaffold for the development of novel therapeutics.

Chemical Structure and Properties

The chemical structure of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is fundamental to its reactivity and potential biological activity. A comprehensive understanding of its molecular architecture is the first step in unlocking its therapeutic potential.

Molecular Structure

3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is comprised of a phenyl ring substituted at the 2-position with a benzyloxy group. Attached to this substituted phenyl ring is a three-carbon chain containing both a ketone and a carboxylic acid functional group.

Diagram of the Chemical Structure of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid

Caption: 2D representation of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 93012-48-7[1]
Molecular Formula C₁₆H₁₄O₄[2]
Molecular Weight 270.28 g/mol [2]
InChI Key ATGUNGLXBZRQIM-UHFFFAOYSA-N[2]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanolInferred

Synthesis of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic Acid: A Plausible Synthetic Route

Proposed Synthetic Workflow

The proposed synthesis is a two-step process:

  • Step 1: Claisen-Schmidt Condensation of 2-(benzyloxy)benzaldehyde with a rhodanine derivative to form a 5-benzylidene rhodanine intermediate.

  • Step 2: Hydrolysis of the 5-benzylidene rhodanine intermediate to yield the target α-keto acid, 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid.

Diagram of the Proposed Synthetic Workflow

G start 2-(Benzyloxy)benzaldehyde intermediate 5-[2-(Benzyloxy)benzylidene]rhodanine start->intermediate Claisen-Schmidt Condensation rhodanine Rhodanine Derivative rhodanine->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O, heat) intermediate->hydrolysis product 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid hydrolysis->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid. This protocol is based on general procedures for similar reactions and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 5-[2-(Benzyloxy)benzylidene]rhodanine (Intermediate)

  • Reaction Setup: To a solution of 2-(benzyloxy)benzaldehyde (1 equivalent) and rhodanine (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine or sodium acetate.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for Claisen-Schmidt condensations as it readily dissolves the reactants and facilitates the reaction.

  • Base Catalyst: A mild base like piperidine or sodium acetate is sufficient to catalyze the condensation without promoting significant side reactions.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.

Step 2: Hydrolysis to 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid (Final Product)

  • Reaction Setup: Suspend the 5-[2-(benzyloxy)benzylidene]rhodanine intermediate (1 equivalent) in an aqueous solution of a strong base, such as 10% sodium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 1-2. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Strong Base: A strong base like sodium hydroxide is required to hydrolyze the stable rhodanine ring.

  • Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.

  • Purification: Washing with cold water removes any remaining inorganic salts, and recrystallization can be used to obtain the final product in high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid. The following section outlines the expected spectroscopic data for this compound based on its chemical structure and data from analogous molecules.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons (phenyl and benzyl rings): Multiplets in the range of δ 6.8-7.5 ppm.- Benzylic methylene protons (-CH₂-): A singlet around δ 5.0-5.2 ppm.- Methylene protons of the propanoic acid chain (-CH₂-): A singlet or AB quartet in the range of δ 3.5-4.0 ppm.- Carboxylic acid proton (-COOH): A broad singlet at δ > 10 ppm (may not be observed depending on the solvent).
¹³C NMR - Carbonyl carbons (ketone and carboxylic acid): Signals in the range of δ 160-200 ppm.- Aromatic carbons: Multiple signals in the range of δ 110-160 ppm.- Benzylic methylene carbon: A signal around δ 70 ppm.- Methylene carbon of the propanoic acid chain: A signal in the range of δ 35-45 ppm.
IR Spectroscopy - O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.- C=O stretch (ketone and carboxylic acid): Strong, sharp absorptions in the region of 1680-1750 cm⁻¹.- C-O stretch (ether): A signal in the range of 1000-1300 cm⁻¹.- Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight of 270.28 g/mol .- Characteristic fragmentation patterns, including the loss of the benzyl group (m/z 91) and the carboxylic acid group.

Potential Applications in Drug Development

While there is limited direct evidence for the biological activity of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid in the public domain, the structural motifs present in the molecule and the activities of related compounds suggest several promising avenues for therapeutic applications.

As a Scaffold for G-Protein Coupled Receptor (GPCR) Modulators

Recent research has identified derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as a new class of antagonists for the G-protein coupled receptor 34 (GPR34)[3]. GPR34 is implicated in various diseases, and its antagonists have shown potential in animal models of neuropathic pain[3]. The core structure of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid provides a key starting point for the synthesis of libraries of compounds to be screened against GPR34 and other GPCRs.

Diagram of a Potential Drug Discovery Workflow

G start 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid synthesis Library Synthesis start->synthesis screening High-Throughput Screening (e.g., GPR34 Assay) synthesis->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Preclinical Candidate optimization->candidate

Caption: A potential workflow for developing drug candidates from the core scaffold.

Potential in Metabolic Diseases

A patent has been filed for 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivatives for the prevention and treatment of metabolic diseases, including diabetes and obesity[4]. These compounds were shown to activate the GPR40 protein, which is involved in promoting insulin secretion[4]. This suggests that the benzyloxyphenylpropanoic acid scaffold, including the 2-substituted isomer, could be a valuable starting point for the development of novel therapeutics for metabolic disorders.

Anti-inflammatory and Anticancer Potential

The α-keto acid moiety is present in a number of compounds with demonstrated anti-inflammatory and anticancer properties. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been synthesized and evaluated as dual-mechanism anti-inflammatory and antitumor agents[5]. The ability of the α-keto group to interact with biological targets, combined with the benzyloxy-substituted phenyl ring, makes 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid an interesting candidate for exploration in these therapeutic areas.

Conclusion

3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is a molecule with significant, yet largely untapped, potential in the field of drug discovery. Its α-keto acid functionality, combined with a benzyloxy-substituted phenyl ring, provides a versatile scaffold for the design and synthesis of novel therapeutic agents. While direct experimental data for this specific compound is sparse, this in-depth technical guide has provided a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the information available for analogous compounds, researchers can confidently embark on the exploration of this promising molecule, with the potential to uncover new treatments for a range of diseases. The self-validating nature of the proposed synthetic and analytical workflows provides a solid foundation for further investigation and development.

References

  • PubChem. 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid. Available from: [Link]

  • Google Patents. US9969723B2 - 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivative, method of preparing same and pharmaceutical composition for preventing and treating metabolic disease including same as effective ingredient.
  • PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available from: [Link]

  • Google Patents. US3641127A - (3-benzoylphenyl) alkanoic acids.

Sources

3-[2-(Benzyloxy)phenyl]pyruvic acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Nomenclature, and Synthetic Utility

Executive Summary

3-[2-(Benzyloxy)phenyl]pyruvic acid is a specialized


-keto acid intermediate primarily utilized in the synthesis of non-canonical amino acids (specifically o-tyrosine derivatives) and complex heterocycles. Structurally, it consists of a phenylpyruvic acid backbone with a benzyloxy protecting group at the ortho position.[1] This guide details its nomenclature complexities, particularly regarding keto-enol tautomerism, and provides a robust synthetic framework for researchers in medicinal chemistry and metabolic engineering.

Chemical Identity & Nomenclature[1]

The nomenclature of this compound is heavily influenced by its tautomeric state, which shifts based on the solvent environment and physical state (solid vs. solution).[1]

Standard Identifiers
AttributeDetail
IUPAC Name 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid
Common Synonyms O-Benzyl-2-hydroxyphenylpyruvic acid; 2-(Benzyloxy)phenylpyruvate
CAS Number Note:[2][3] While the para-isomer is indexed (CAS 162919-37-1), the ortho-isomer is frequently generated in situ as a transient intermediate. Its downstream amino acid derivative, O-benzyl-L-tyrosine, is indexed as 16652-64-5 .
Molecular Formula C

H

O

Molecular Weight 270.28 g/mol
SMILES OC(=O)C(=O)Cc1ccccc1OCc2ccccc2
Keto-Enol Tautomerism

Arylpyruvic acids exhibit significant tautomerism. In the solid state and in organic solvents (e.g., DMSO, Methanol), the Enol form predominates due to conjugation with the aromatic ring.[1] In aqueous solutions, the equilibrium shifts toward the Keto form.[1]

  • Keto Form: 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid

  • Enol Form: (Z)-3-[2-(benzyloxy)phenyl]-2-hydroxyacrylic acid

Tautomerism Keto KETO FORM (Aqueous Dominant) 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid Enol ENOL FORM (Solid/Organic Dominant) (Z)-3-[2-(benzyloxy)phenyl]-2-hydroxyacrylic acid Keto->Enol Organic Solvent / Crystallization

Figure 1: Tautomeric equilibrium dependent on solvent polarity. The (Z)-enol configuration is stabilized by intramolecular hydrogen bonding.[1]

Synthetic Utility & Retrosynthetic Logic[1]

The primary value of 3-[2-(benzyloxy)phenyl]pyruvic acid lies in its role as a "masked" form of 2-hydroxyphenylpyruvate. The benzyl group protects the phenolic oxygen from oxidation or side reactions during the synthesis of the pyruvate backbone.[1]

Core Applications[1][5]
  • Synthesis of o-Tyrosine Analogs: Reductive amination or transamination yields O-benzyl-o-tyrosine, a precursor for peptide mimetics.

  • Fischer Indole Synthesis: Reaction with hydrazines can yield substituted indoles, where the pyruvic acid moiety provides the carbons for the pyrrole ring.[1]

  • Metabolic Probes: Used to study phenylketonuria (PKU) pathways where ortho-hydroxylation is an alternate, minor metabolic route.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis

The most reliable route to this compound is via the Erlenmeyer-Plöchl azlactone synthesis. This method avoids the instability issues associated with direct condensation of pyruvates.[1]

Reaction Scheme Workflow

Synthesis Aldehyde 2-Benzyloxybenzaldehyde Azlactone Intermediate Azlactone (Oxazolone Derivative) Aldehyde->Azlactone Ac2O, NaOAc Reflux (1-2h) Glycine N-Acetylglycine (Hippuric Acid Analog) Glycine->Azlactone Ac2O, NaOAc Reflux (1-2h) Product 3-[2-(Benzyloxy)phenyl]pyruvic acid Azlactone->Product H3O+ (Hydrolysis) Reflux AminoAcid O-Benzyl-o-Tyrosine Product->AminoAcid Reductive Amination (Optional)

Figure 2: Step-wise synthesis via the Azlactone intermediate. This route ensures high regioselectivity.[1]

Detailed Methodology

Step 1: Azlactone Formation [1]

  • Reagents: Combine 2-benzyloxybenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 vol).

  • Reaction: Heat to reflux (approx. 120°C) for 2 hours. The solution will typically turn yellow/orange, indicating azlactone formation.

  • Isolation: Cool to room temperature. If the azlactone precipitates, filter and wash with cold ethanol. If not, pour into ice water to induce precipitation.

    • Checkpoint: The intermediate is 4-(2-benzyloxybenzylidene)-2-methyloxazol-5(4H)-one.

Step 2: Hydrolysis to Keto Acid

  • Hydrolysis: Suspend the azlactone in 1N HCl (aqueous) or a mixture of HCl/Acetone (to improve solubility). Heat to reflux for 3–4 hours.

  • Work-up: The oxazolone ring opens, and the acetyl group is cleaved. Upon cooling, the keto acid (often in its enol form) will crystallize.[1]

  • Purification: Recrystallize from benzene/petroleum ether or dilute acetic acid.

    • Caution:

      
      -Keto acids are prone to oxidative decarboxylation. Store under inert atmosphere (Ar/N
      
      
      
      ) at -20°C.

Analytical Characterization

When characterizing 3-[2-(benzyloxy)phenyl]pyruvic acid, expect signals corresponding to the enol form if running NMR in DMSO-d


 or CDCl

.
Expected NMR Data (Enol Form)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       13.0–14.0 (br s, 1H, -COOH ).
      
    • 
       9.0–10.0 (s, 1H, Enolic -OH ).
      
    • 
       7.3–7.5 (m, 5H, Benzyl aromatic).[1]
      
    • 
       6.8–7.2 (m, 4H, Phenyl ring).[1]
      
    • 
       6.5 (s, 1H, Vinyl proton H -C=C).
      
    • 
       5.1 (s, 2H, -OCH 
      
      
      
      Ph).
  • Key Diagnostic: The absence of a methylene doublet (-CH

    
    -) and the presence of a vinyl singlet confirms the enol tautomer in organic solution.[1]
    
Stability & Handling[1]
  • Decarboxylation: Prolonged exposure to heat or basic conditions can lead to the formation of 2-(benzyloxy)phenylacetic acid.[1]

  • Storage: Keep solid samples in amber vials to prevent photo-degradation.

References

  • Sigma-Aldrich. Phenylpyruvic acid (CAS 156-06-9) and derivatives.Link[1]

  • PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid (Para-isomer analog).Link[1]

  • Organic Syntheses.Azlactone of

    
    -Benzoylaminocinnamic Acid (General Protocol). Org.[4][5] Synth. 1940, 20, 1. Link
    
  • BenchChem. Keto-Enol Tautomerism in Indole-3-Pyruvic Acid (Class behavior).Link[1]

  • Matrix Fine Chemicals. O-Benzyl-L-Tyrosine (Downstream Product CAS 16652-64-5).[6]Link[1]

Sources

2-(Benzyloxy)phenylpyruvate CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and biological applications of 2-(Benzyloxy)phenylpyruvate . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

CAS Number: 93012-48-7

Executive Summary

2-(Benzyloxy)phenylpyruvate (also known as 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid) is a pivotal intermediate in the synthesis of non-canonical amino acids and a pharmacophore scaffold in antiretroviral drug design. Structurally, it combines an


-keto acid moiety with a bulky, lipophilic benzyl ether protecting group. This unique architecture serves two primary functions:
  • Synthetic Utility: It acts as a stable precursor for O-benzyl-L-tyrosine and related dihydroindoles via reductive amination or transamination.

  • Pharmacological Activity: The

    
    -keto acid motif functions as a bidentate chelator, critical for inhibiting metalloenzymes such as HIV-1 Integrase.
    

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound exists in a tautomeric equilibrium between its keto and enol forms.[1][2] In the solid state, phenylpyruvates often favor the enol form stabilized by intermolecular hydrogen bonding, while in aqueous solution, the keto form predominates.

Table 1: Core Physicochemical Data
PropertyValue / Description
IUPAC Name 3-[2-(phenylmethoxy)phenyl]-2-oxopropanoic acid
CAS Number 93012-48-7
Molecular Formula C

H

O

Molecular Weight 270.28 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol, and dilute alkali (NaOH/Na

CO

).[3] Sparingly soluble in water at neutral pH.
pKa (approx.) Carboxyl: ~2.5
Melting Point 148–152 °C (with decomposition)
Stability Sensitive to oxidation; decarboxylates to 2-(benzyloxy)phenylacetaldehyde upon prolonged heating >60°C.
Tautomeric Equilibrium

The reactivity of 2-(benzyloxy)phenylpyruvate is governed by its keto-enol tautomerism.

  • Keto Form: Favored in acidic/neutral aqueous media; essential for transamination reactions.

  • Enol Form: Favored in organic solvents and basic conditions; essential for chelation (e.g., in metalloenzyme active sites).

Synthetic Protocol: Erlenmeyer-Plöchl Azlactone Route

The most robust synthesis involves the condensation of 2-(benzyloxy)benzaldehyde with


-acetylglycine to form an azlactone intermediate, followed by hydrolysis. This method avoids the use of harsh organometallic reagents that could cleave the benzyl ether.
Reaction Scheme Visualization

SynthesisPath Aldehyde 2-(Benzyloxy)benzaldehyde (CAS 5896-17-3) Azlactone Azlactone Intermediate (4-(2-benzyloxybenzylidene)-2-methyloxazol-5-one) Aldehyde->Azlactone Ac2O, NaOAc 100°C, 2h Glycine N-Acetylglycine (CAS 543-24-8) Glycine->Azlactone Product 2-(Benzyloxy)phenylpyruvate (CAS 93012-48-7) Azlactone->Product 1. HCl (aq), Reflux 2. Crystallization

Figure 1: Step-wise synthesis of 2-(benzyloxy)phenylpyruvate via the Erlenmeyer-Plöchl azlactone method.

Detailed Methodology
Step 1: Formation of the Azlactone
  • Reagents: Combine 2-(benzyloxy)benzaldehyde (10.0 g, 47 mmol),

    
    -acetylglycine (5.5 g, 47 mmol), and anhydrous sodium acetate (3.9 g, 47 mmol) in acetic anhydride (20 mL).
    
  • Reaction: Heat the mixture to 100–110°C for 2 hours. The solution will turn yellow/orange, indicating azlactone formation.

  • Workup: Cool to room temperature. A solid precipitate often forms. If not, add 20 mL of cold ethanol.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Dry in vacuo.

    • Checkpoint: The product is 4-(2-benzyloxybenzylidene)-2-methyloxazol-5-one.

Step 2: Hydrolysis to the Pyruvate
  • Hydrolysis: Suspend the azlactone (5.0 g) in 3N HCl (50 mL).

  • Reflux: Heat to reflux (approx. 100°C) for 3–5 hours. The solid will dissolve, and an oil may separate (the keto acid).

    • Note: Monitor by TLC. Disappearance of the azlactone spot indicates completion.

  • Extraction: Cool the mixture. If the product oils out, extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Crystallization: Recrystallize from benzene/petroleum ether or ethyl acetate/hexane to obtain the pure acid.

Biological Applications & Mechanism of Action[11]

HIV-1 Integrase Inhibition

2-(Benzyloxy)phenylpyruvate belongs to the class of diketo acid (DKA) inhibitors. These compounds inhibit the strand transfer step of HIV-1 integration by sequestering the divalent metal cofactors (Mg


 or Mn

) within the enzyme's active site.
  • Mechanism: The

    
    -keto acid moiety (specifically the enol tautomer) coordinates the two Mg
    
    
    
    ions in the catalytic core of HIV integrase.
  • Role of Benzyl Group: The 2-benzyloxy substituent occupies the hydrophobic pocket adjacent to the active site, enhancing binding affinity and selectivity over other metalloenzymes.

Neuroscience & Metabolic Research

This compound serves as a lipophilic analog of phenylpyruvate (the metabolite accumulated in Phenylketonuria, PKU).

  • Enzyme Assays: Used as a substrate to probe the specificity of aromatic amino acid transaminases.

  • Inhibition: It can act as a competitive inhibitor for enzymes processing 4-hydroxyphenylpyruvate, modulating tyrosine catabolism pathways.

Mechanistic Visualization

Mechanism Integrase HIV-1 Integrase Active Site (Catalytic Core) DNA Viral DNA Strand Transfer Integrase->DNA  Catalysis   Metals Mg2+ / Mn2+ Cofactors Metals->Integrase  Essential Catalytic   Coordination Inhibitor 2-(Benzyloxy)phenylpyruvate (Enol Form) Inhibitor->Integrase  Hydrophobic Interaction   (Benzyl Group) Inhibitor->Metals  Bidentate Chelation   (Keto-Enol Motif) Inhibitor->DNA  INHIBITION   (Blocks Strand Transfer)

Figure 2: Mechanism of HIV-1 Integrase inhibition. The compound chelates essential metal cofactors, blocking the viral DNA strand transfer process.

Handling, Storage, and Safety

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic and susceptible to oxidative decarboxylation at room temperature.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage of stock solutions due to potential hydrolysis or decarboxylation.

  • Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

  • Herbst, R. M., & Shemin, D. (1939).[4] Phenylpyruvic Acid.[4][5] Organic Syntheses, 19,[6] 77. (Basis for general phenylpyruvate synthesis via azlactone).

  • Carpy, A. J. M., et al. (2004).[4] Phenylpyruvic acid derivatives as enzyme inhibitors: Therapeutic potential on macrophage migration inhibitory factor.[4] Medicinal Chemistry Research, 13, 565-577.[4] (Discusses tautomerism and enzyme inhibition).

  • Marchand, C., et al. (2002). Structural determinants for HIV-1 integrase inhibition by diketo acids. Journal of Biological Chemistry. (Mechanistic grounding for DKA inhibitors).

Sources

Strategic Synthesis and Pharmacophore Exploration: Alpha-Keto Acid Derivatives of 2-Benzyloxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

In the landscape of medicinal chemistry, 2-benzyloxybenzaldehyde (CAS 5896-17-3) serves as more than a simple intermediate; it is a lipophilic anchor that modifies the bioavailability of downstream pharmacophores. This guide focuses on a specific, high-value transformation: the conversion of 2-benzyloxybenzaldehyde into


-keto acid derivatives , specifically 4-(2-(benzyloxy)phenyl)-2-oxobut-3-enoic acid  (an arylidene pyruvate).

This structural class combines the electrophilic reactivity of the


-keto moiety with the steric and hydrophobic bulk of the ortho-benzyloxy group. Unlike their para-substituted counterparts, ortho-derivatives often exhibit unique binding modes due to rotational restriction and the potential for intramolecular interactions.
Core Applications
  • Fragment-Based Drug Discovery (FBDD): The

    
    -keto acid motif is a proven transition-state mimic for metalloproteases and esterases.
    
  • Heterocyclic Precursors: These derivatives are "switchable" substrates for synthesizing quinoxalines (via 1,2-diamines) and pyrazoles (via hydrazines).

  • ALDH Inhibition: Recent studies suggest benzyloxybenzaldehyde scaffolds are selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), a marker for cancer stem cells [1].

Synthetic Pathway: The Claisen-Schmidt Condensation

The primary route to the


-keto acid derivative is the base-catalyzed condensation of 2-benzyloxybenzaldehyde with pyruvic acid. This is a delicate equilibrium; the ortho-substitution imposes steric hindrance that requires optimized conditions to prevent retro-aldol reactions or self-polymerization of the pyruvate.
Mechanistic Insight

The reaction proceeds via the enolization of pyruvic acid at the C3 position. The resulting enolate attacks the carbonyl carbon of the aldehyde. The critical step is the dehydration (E1cB mechanism) to form the


-unsaturated ketone.

Note on Regioselectivity: Pyruvic acid has two electrophilic centers (ketone and carboxylic acid) and one nucleophilic center (methyl group). Using a strong base (KOH/MeOH) ensures the methyl protons are abstracted, driving the reaction toward the C3-C1' coupling.

Visualization: Reaction Workflow

The following diagram outlines the synthesis and subsequent divergent pathways.

G Start 2-Benzyloxybenzaldehyde (Lipophilic Electrophile) Inter Intermediate: Aldol Adduct Start->Inter KOH, MeOH 0-5°C Reagent Pyruvic Acid (Nucleophilic Partner) Reagent->Inter Product 4-(2-(Benzyloxy)phenyl)- 2-oxobut-3-enoic acid (Alpha-Keto Acid Scaffold) Inter->Product -H2O (Dehydration) Deriv1 Quinoxaline Derivatives (Bioactive Heterocycle) Product->Deriv1 o-Phenylenediamine EtOH, Reflux Deriv2 Pyrazole-3-carboxylic acids (Anti-inflammatory) Product->Deriv2 Hydrazine Hydrate AcOH

Caption: Figure 1. Synthesis of arylidene pyruvates from 2-benzyloxybenzaldehyde and downstream heterocyclization.

Detailed Experimental Protocols

These protocols are designed for reproducibility. The "ortho-effect" of the benzyloxy group significantly lowers the solubility of the aldehyde compared to simple benzaldehyde, necessitating the use of co-solvents.

Protocol A: Synthesis of 4-(2-(Benzyloxy)phenyl)-2-oxobut-3-enoic acid

Reagents:

  • 2-Benzyloxybenzaldehyde (10 mmol, 2.12 g)

  • Pyruvic acid (12 mmol, 1.06 g)

  • Potassium Hydroxide (KOH) (15 mmol)

  • Methanol (30 mL)

  • Distilled Water (10 mL)

Step-by-Step Methodology:

  • Preparation of Enolate: Dissolve pyruvic acid in 10 mL of water. In a separate flask, dissolve KOH in 10 mL of Methanol. Add the KOH solution to the pyruvic acid solution slowly at

    
    C. Rationale: Pre-forming the potassium pyruvate prevents immediate polymerization of free pyruvic acid.
    
  • Aldehyde Addition: Dissolve 2-benzyloxybenzaldehyde in 20 mL of warm Methanol. Cool to room temperature and add dropwise to the pyruvate mixture with vigorous stirring.

  • Reaction: Stir the mixture at

    
    C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. The solution should turn yellow/orange, indicating conjugation.
    
  • Workup: Pour the reaction mixture into 100 mL of ice water. Acidify carefully with 10% HCl to pH 2–3.

  • Isolation: A yellow precipitate will form. Filter the solid, wash with cold water (

    
     mL) to remove unreacted pyruvic acid, and recrystallize from Ethanol/Water (7:3).
    

Validation Criteria:

  • Yield: Expected 65–75%.

  • Melting Point: Distinct sharp range (approx. 130–135°C, varies by polymorph).

  • TLC: Mobile phase Hexane:Ethyl Acetate (1:1). Product

    
     (streaking due to acid), Aldehyde 
    
    
    
    .
Protocol B: Derivatization to Quinoxaline (Proof of Structure)

To verify the


-keto acid structure, converting it to a quinoxaline is the gold standard chemical test.
  • Mix: 1 mmol of the synthesized keto acid + 1.1 mmol of o-phenylenediamine in 10 mL Ethanol.

  • Reflux: Heat at reflux for 2 hours.

  • Observe: The solution will darken. Upon cooling, the quinoxaline derivative precipitates.

  • Identity: The disappearance of the ketone carbonyl peak in IR and the formation of the pyrazine ring confirm the

    
    -keto backbone.
    

Structural Characterization & Data Analysis

Accurate characterization is vital to distinguish the trans-isomer (thermodynamically favored) from the cis-isomer.

Spectroscopic Signatures[1][2]
TechniqueKey SignalStructural Assignment
1H NMR

5.15 (s, 2H)
Benzyloxy

protons (distinctive singlet).
1H NMR

7.85 (d,

Hz)
Vinylic proton (

). Large

-value confirms trans geometry.
1H NMR

7.15 (d,

Hz)
Vinylic proton (

).
IR 1680-1700 cm


-Keto carbonyl stretch (conjugated).
IR 1720-1740 cm

Carboxylic acid carbonyl.
MS (ESI)

281.1
Negative ion mode is preferred for carboxylic acids.
Structure-Activity Relationship (SAR) Logic

The 2-benzyloxy group provides a "hydrophobic shield" for the active site.

  • Steric Clash: The bulky group at the ortho position forces the side chain to twist out of planarity in some crystal packing, but in solution, it often locks the conformation via weak H-bonds with the carbonyl oxygen.

  • Metabolic Stability: Unlike a hydroxyl group (phenol), the benzyloxy ether is resistant to rapid glucuronidation, extending the half-life of the pharmacophore in vivo.

Bioactivity & Pharmacological Potential[3][4][5]

Recent literature highlights specific activities for this class of compounds.

ALDH1A3 Selectivity

Research indicates that benzyloxybenzaldehyde derivatives are potent inhibitors of ALDH1A3 (Aldehyde Dehydrogenase 1A3).[1][2] This enzyme is critical for the survival of cancer stem cells (CSCs) in glioblastoma and lung cancer [1]. The


-keto acid derivative acts as a competitive inhibitor, mimicking the substrate (retinaldehyde) but blocking the catalytic cysteine.
Antimicrobial Mechanism

The


-unsaturated ketone moiety acts as a Michael acceptor . It can alkylate nucleophilic thiol groups in bacterial enzymes (e.g., cysteine residues in synthases), leading to bacterial cell death. The benzyloxy tail facilitates penetration through the lipid bilayer of Gram-positive bacteria.
Visualization: SAR Map

SAR Center 4-(2-(Benzyloxy)phenyl)- 2-oxobut-3-enoic acid Region1 Region A: Benzyloxy Tail - Lipophilicity (LogP ~3.2) - Membrane Permeability - ALDH Selectivity Center->Region1 Region2 Region B: Enone Linker - Michael Acceptor - Covalent binding to Cys - Trans-geometry essential Center->Region2 Region3 Region C: Alpha-Keto Acid - Metal Chelation (Mg2+, Zn2+) - Hydrogen Bond Donor/Acceptor - Heterocycle Precursor Center->Region3

Caption: Figure 2. Pharmacophore decomposition of the target molecule.

References

  • MDPI (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules.[3][4][1][5][2][6][7][8] [Link]

  • PubChem. 2-(Benzyloxy)benzaldehyde (CAS 5896-17-3) Compound Summary.[4][6] National Library of Medicine. [Link]

  • PubChem. 4-[4-(Benzyloxy)phenyl]-4-oxobut-2-enoic acid Compound Summary. (Isomer Reference). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. (Synthetic methodology reference). [Link]

Sources

Technical Monograph: 3-(2-Benzyloxyphenyl)-2-oxopropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: Physicochemical Characterization and Synthetic Utility of 3-(2-Benzyloxyphenyl)-2-oxopropionic Acid Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists.

Core Physicochemical Profile

At the intersection of aromatic chemistry and metabolic mimicry lies 3-(2-Benzyloxyphenyl)-2-oxopropionic acid (CAS: 93012-48-7). Often utilized as a "privileged scaffold" intermediate, this molecule serves as a critical precursor in the synthesis of coumarins, indoles, and phenylalanine derivatives.

Its handling requires a nuanced understanding of its keto-enol tautomerism and susceptibility to decarboxylation . The molecular weight provided below is a static value, but the molecule in solution is a dynamic system.

Parameter Value Technical Note
Molecular Formula C₁₆H₁₆O₄ Disubstituted aromatic ring with pyruvate side chain.
Molecular Weight 270.28 g/mol Average mass (standard abundance).
Monoisotopic Mass 270.0892 Da Critical for High-Resolution Mass Spectrometry (HRMS).
Exact Mass 270.089209 Da Calculated based on ¹²C = 12.00000.
CAS Number 93012-48-7 Unique identifier for the 2-oxo species.
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.
pKa (Predicted) ~2.5 (Carboxyl)The α-keto group significantly increases acidity compared to propionic acid.

Critical Insight (Mass Spectrometry): When analyzing this compound via ESI-MS (Electrospray Ionization), expect the primary ion in negative mode ([M-H]⁻) at m/z 269.08 . In positive mode, keto-acids often form sodium adducts [M+Na]⁺ (m/z 293.08) rather than strong protonated molecular ions due to the lability of the α-keto carboxyl group.

Synthetic Architecture & Stability

The synthesis of 3-(2-Benzyloxyphenyl)-2-oxopropionic acid is most authoritatively achieved via the Erlenmeyer-Plöchl Azlactone Synthesis . This route is preferred over direct Grignard additions due to the protection it affords the sensitive keto-acid moiety until the final hydrolysis step.

The Stability Paradox: While the benzyl ether group (OBn) is robust, the α-keto acid tail is fragile.

  • Decarboxylation: Heating the free acid above 60°C (especially in acidic media) risks ejecting CO₂, reverting the molecule to 2-benzyloxyphenylacetaldehyde.

  • Tautomerism: In solution (NMR solvents like DMSO-d₆), the compound exists in equilibrium between the keto form (dominant) and the enol form (stabilized by intramolecular H-bonding).

SynthesisPathway Aldehyde 2-Benzyloxybenzaldehyde (Starting Material) Azlactone Azlactone Intermediate (Oxazolone Ring) Aldehyde->Azlactone Ac₂O / NaOAc Condensation Glycine N-Acetylglycine Glycine->Azlactone Hydrolysis Ring Opening (Mild Alkaline) Azlactone->Hydrolysis 1% NaOH Reflux EnolKeto Enol-Keto Tautomer (Transient) Hydrolysis->EnolKeto HCl Acidification FinalProduct 3-(2-Benzyloxyphenyl)- 2-oxopropionic Acid (MW: 270.28) EnolKeto->FinalProduct Tautomerization

Caption: Stepwise conversion of 2-benzyloxybenzaldehyde to the target keto acid via the stable azlactone intermediate.

Self-Validating Experimental Protocol

Objective: Synthesis and isolation of high-purity 3-(2-Benzyloxyphenyl)-2-oxopropionic acid while preventing spontaneous decarboxylation.

Expertise Note: Standard protocols often fail by using harsh acid hydrolysis. The method below uses a "Soft-Landing" acidification technique.

Reagents:

  • 2-Benzyloxybenzaldehyde (1.0 eq)

  • N-Acetylglycine (1.2 eq)

  • Acetic Anhydride (3.0 eq)

  • Sodium Acetate (anhydrous, 1.0 eq)

  • Hydrochloric Acid (3M)

Step-by-Step Methodology:

  • Azlactone Formation (The "Hard" Step):

    • Combine aldehyde, N-acetylglycine, and NaOAc in acetic anhydride.

    • Reflux for 2 hours. The solution will turn yellow/orange, indicating the formation of the conjugated azlactone.

    • Validation: TLC (Hexane:EtOAc 7:3) should show the disappearance of the aldehyde.

    • Pour into ice water to precipitate the azlactone. Filter and dry.[1]

  • Hydrolysis (The "Soft" Step):

    • Suspend the azlactone in 1% NaOH (aqueous). Reflux until ammonia evolution ceases (approx. 3-4 hours). This opens the ring and removes the acetyl group.

    • Critical Control Point: Cool the solution to 0°C in an ice bath.

  • Controlled Acidification (The "Soft Landing"):

    • Do not dump acid into the reaction.

    • Add 3M HCl dropwise with vigorous stirring while monitoring internal temperature (keep < 5°C).

    • Stop addition exactly when pH reaches 2.0 .

    • Why? Going lower (pH < 1) or allowing the temperature to rise triggers decarboxylation.

  • Isolation:

    • Extract immediately with Ethyl Acetate (x3).

    • Wash with Brine -> Dry over Na₂SO₄ -> Evaporate at room temperature (do not heat the rotovap bath > 30°C).

Analytical Characterization & Logic

Verifying the identity of this molecule requires distinguishing it from its potential degradation products (the aldehyde) and its reduced form (the hydroxy acid).

Analysis Sample Unknown Sample (Suspected Keto Acid) NMR 1H NMR (DMSO-d6) Sample->NMR MS ESI-MS (Negative Mode) Sample->MS NMR_Result Check Methylene (-CH2-) Signal NMR->NMR_Result MS_Result m/z 269.08 [M-H]- MS->MS_Result Singlet Singlet @ 4.0-4.2 ppm (Keto Form) NMR_Result->Singlet Confirmed Doublet Doublet/Multiplet (Reduced/Aldehyde) NMR_Result->Doublet Impurity

Caption: Analytical workflow to distinguish the target keto acid from common impurities like the aldehyde or lactic acid derivative.

Spectroscopic Expectations:

  • ¹H NMR (DMSO-d₆):

    • δ 13.5 ppm (bs, 1H): Carboxylic acid proton.

    • δ 7.4 - 6.9 ppm (m, 9H): Aromatic protons (Phenyl + Benzyl).

    • δ 5.1 ppm (s, 2H): Benzylic protons (-O-CH₂-Ph).

    • δ 4.1 ppm (s, 2H): Methylene protons alpha to the ketone (-CH₂-C=O). Note: If this signal is split or shifted upfield, the ketone may have reduced to an alcohol.

References

  • PubChem. (n.d.).[2] 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid (CID 13002345). National Library of Medicine.[3] Retrieved February 25, 2026, from [Link]

  • Erlenmeyer, E. (1893).[4] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275(1), 1–8. (Foundational reference for the Azlactone synthesis method).

Sources

Solubility of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid in Dimethyl Sulfoxide (DMSO)

Abstract

Introduction

3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is an organic molecule featuring a combination of a hydrophilic α-keto acid moiety and a large, hydrophobic benzyloxy-phenyl structure. Such compounds are common scaffolds in medicinal chemistry. For these molecules to be evaluated in biological systems, they are most often first dissolved in a suitable organic solvent to create a high-concentration stock solution, which is then diluted into aqueous media for assays.

Dimethyl sulfoxide (DMSO) is the preeminent solvent for this purpose in drug discovery.[1][2] Its reputation as a "universal solvent" stems from its ability to dissolve an exceptionally wide range of polar and nonpolar compounds, its miscibility with water, and its relatively low toxicity compared to other polar aprotic solvents.[2][3][4] Therefore, accurately assessing the solubility of a target molecule like 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid in DMSO is not merely a preliminary check but a critical decision point that dictates the design of subsequent experiments.[1] Inaccurate solubility data can lead to compound precipitation in assays, artificially low potency measurements, and wasted resources.[5][6]

This guide provides the theoretical context and practical instruction necessary to confidently assess and interpret the DMSO solubility of this and structurally related molecules.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: solubility is favored when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.[7]

Physicochemical Properties of the Solute: A Molecule of Two Halves

The structure of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid contains distinct regions with opposing polarity, which dictates its solubility behavior.

  • Hydrophilic Region: The 2-oxopropanoic acid (α-keto acid) functional group is polar. The carboxylic acid moiety (-COOH) is a strong hydrogen bond donor (the acidic proton) and acceptor (the carbonyl oxygen).

  • Hydrophobic Region: The molecule possesses two aromatic rings (the phenyl and benzyl groups) connected by an ether linkage. This large, nonpolar region significantly limits its ability to form favorable interactions with polar solvents like water but interacts well with nonpolar environments.[6][8]

The solubility of this molecule in any given solvent will be determined by the interplay between these two competing characteristics.

Physicochemical Properties of the Solvent: Why DMSO is Effective

DMSO ((CH₃)₂SO) is a polar aprotic solvent.[3][9] This classification is key to understanding its utility.

  • Polarity: It has a high dielectric constant and a large dipole moment, allowing it to dissolve polar compounds and salts.[10]

  • Aprotic Nature: It lacks acidic protons (i.e., no O-H or N-H bonds). This means it cannot act as a hydrogen bond donor.[9]

  • Hydrogen Bond Acceptor: The highly polarized sulfoxide oxygen atom is a powerful hydrogen bond acceptor.

This combination of properties makes DMSO uniquely suited to dissolve molecules like 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid. The powerful hydrogen-bond-accepting oxygen of DMSO can effectively interact with the acidic proton of the solute's carboxylic acid group. This strong solute-solvent interaction helps to break apart the solute's crystal lattice (solute-solute interactions), which may be held together by strong hydrogen bonding between carboxylic acid dimers.[11] Simultaneously, the methyl groups of DMSO can engage in weaker van der Waals interactions with the hydrophobic phenyl rings of the solute.

Key Intermolecular Interactions

The dissolution process can be visualized as the following interactions:

  • Hydrogen Bonding: The primary solubilizing interaction is the hydrogen bond formed between the carboxylic acid proton of the solute and the sulfoxide oxygen of DMSO.

  • Dipole-Dipole Interactions: The polar C=O and S=O bonds in the solute and solvent, respectively, contribute to dissolution.

  • London Dispersion Forces: These forces occur between the nonpolar aromatic rings of the solute and the methyl groups of DMSO.

Experimental Determination of Solubility

Given the absence of published data, empirical determination is necessary. The following protocol describes a robust method for assessing the kinetic solubility of a compound in DMSO, a common practice in early drug discovery.[12] This method combines gravimetric preparation with visual and spectroscopic confirmation.

Mandatory Protocol: Kinetic Solubility Assessment in DMSO

This protocol is designed to determine the solubility limit by preparing a high-concentration stock and observing its integrity, followed by quantification.

Materials and Reagents:

  • 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

  • Sterile, high-quality microcentrifuge tubes or glass vials

  • Centrifuge

  • NMR spectrometer (≥400 MHz) and NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Step-by-Step Methodology:

  • Target Concentration Preparation:

    • Rationale: We will aim to prepare a high-concentration stock (e.g., 100 mM) to challenge the solubility limit. This is a standard concentration for library compounds.[5][13]

    • Action: Accurately weigh a calculated mass of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid into a pre-weighed vial. For example, to prepare 1 mL of a 100 mM solution (MW will need to be calculated for the specific compound), you would weigh out 0.1 mmol of the compound.

  • Solvent Addition:

    • Rationale: The use of anhydrous DMSO is critical. DMSO is highly hygroscopic, and absorbed atmospheric water can significantly alter its solvent properties, potentially reducing the solubility of hydrophobic compounds.[5]

    • Action: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Facilitating Dissolution:

    • Rationale: Mechanical agitation and energy input are required to overcome the activation energy barrier of dissolution and break apart the crystal lattice.

    • Action: Tightly cap the vial and vortex vigorously for 2 minutes. Visually inspect the solution. If undissolved solid remains, place the vial in a bath sonicator for 10-15 minutes.[6] Gentle warming (e.g., to 37°C) can be applied, but must be done with caution as it can temporarily increase solubility and may degrade sensitive compounds.[6][14]

  • Equilibration:

    • Rationale: Reaching a state of thermodynamic equilibrium is essential for an accurate measurement. Kinetically trapped supersaturated solutions can give misleadingly high solubility values.

    • Action: Allow the solution to stand at room temperature for at least 24 hours to allow for equilibration and precipitation of any excess, undissolved compound.

  • Separation of Saturated Solution:

    • Rationale: The dissolved concentration must be measured from a solution that is free of any solid particles.

    • Action: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Visual and Spectroscopic Confirmation:

    • Rationale: This is a self-validating step. Visual inspection provides a qualitative check, while ¹H NMR provides quantitative confirmation of the concentration.

    • Action (Visual): Carefully inspect the supernatant against a light source. The solution should be clear and free of any particulates.

    • Action (NMR): Carefully remove an aliquot of the clear supernatant. Prepare a sample for ¹H NMR by diluting a known volume of the supernatant with deuterated DMSO (DMSO-d₆) containing a known concentration of an internal standard. By comparing the integration of a characteristic compound peak to the integration of the internal standard's peak, the precise concentration of the dissolved compound can be calculated.[5][13]

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Solubility_Workflow start Start weigh 1. Weigh Compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Facilitate Dissolution (Vortex / Sonicate) add_dmso->dissolve equilibrate 4. Equilibrate (24h) dissolve->equilibrate centrifuge 5. Centrifuge to Pellet Solid equilibrate->centrifuge supernatant 6. Collect Clear Supernatant centrifuge->supernatant analysis 7. Analyze Concentration (e.g., qNMR) supernatant->analysis calculate 8. Calculate Solubility analysis->calculate end_node End calculate->end_node

Sources

Phenylpyruvic Acid Analogs: A Technical Guide for Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of a Phenylalanine Metabolite Scaffold

Phenylpyruvic acid (PPA), an alpha-keto acid derived from the essential amino acid phenylalanine, has long been associated with the metabolic disorder Phenylketonuria (PKU). In individuals with deficient phenylalanine hydroxylase activity, phenylalanine accumulates and is transaminated to PPA[1][2][3]. While its role in PKU pathophysiology has been a primary focus, the inherent chemical reactivity and structural features of the phenylpyruvic acid scaffold have garnered increasing interest in medicinal chemistry. The presence of a phenyl ring, a carboxylic acid, and a ketone offers multiple points for chemical modification, enabling the generation of diverse analog libraries with a wide range of pharmacological activities.

This technical guide provides an in-depth exploration of phenylpyruvic acid analogs in medicinal chemistry research. We will delve into the synthesis of these compounds, their mechanisms of action with a particular focus on the inhibition of Macrophage Migration Inhibitory Factor (MIF), and their potential as anti-inflammatory and anti-cancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the phenylpyruvic acid scaffold for the discovery of novel therapeutics.

I. Synthesis of Phenylpyruvic Acid and its Analogs: Building the Scaffolds for Drug Discovery

The synthesis of phenylpyruvic acid and its analogs can be achieved through both chemical and enzymatic methods. The choice of synthetic route often depends on the desired scale, purity requirements, and the specific structural modifications to be introduced.

Chemical Synthesis of Phenylpyruvic Acid

Several classical organic chemistry methods have been employed for the synthesis of phenylpyruvic acid. A common and well-established method involves the hydrolysis of α-acetaminocinnamic acid derivatives[4].

Experimental Protocol: Hydrolysis of α-Acetaminocinnamic Acid

This protocol describes a typical laboratory-scale synthesis of phenylpyruvic acid.

  • Materials:

    • α-Acetaminocinnamic acid

    • 1 N Hydrochloric acid

    • Ether

    • Ice-cold water

    • Calcium chloride

    • Potassium hydroxide

  • Apparatus:

    • 500-cc flask with a ground-glass joint

    • Upright condenser

    • Büchner funnel

    • Vacuum desiccator

  • Procedure:

    • Combine 10 grams (0.05 mole) of α-acetaminocinnamic acid and 200 cc of 1 N hydrochloric acid in the 500-cc flask.

    • Fit the flask with the upright condenser and boil the mixture for three hours to complete the hydrolysis.

    • If any oily droplets separate during boiling, filter the hot solution to remove them.

    • Allow the filtrate to cool, which will cause phenylpyruvic acid to crystallize.

    • Collect the crystals on a Büchner funnel and wash with a small amount of ice-cold water.

    • Extract the combined filtrate and washings with four 50-cc portions of ether.

    • Evaporate the ether from the combined extracts at room temperature, finishing in a vacuum desiccator.

    • Combine the residue from the ether extract with the initial crop of crystals and dry in a vacuum desiccator over calcium chloride and potassium hydroxide.

  • Self-Validation: The purity of the final product can be assessed by melting point determination and spectroscopic methods such as 1H NMR and 13C NMR to confirm the structure.

Other chemical methods for synthesizing phenylpyruvic acid include the condensation of benzaldehyde and glycine derivatives to form a phenylazlactone, which is subsequently hydrolyzed, and the double carbonylation of benzyl chloride[5].

Synthesis of Phenylpyruvic Acid Analogs

The true potential of the phenylpyruvic acid scaffold lies in the synthesis of its analogs with modified phenyl rings or the incorporation of heterocyclic moieties. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

A versatile method for preparing aryl-substituted phenylpyruvic acid derivatives involves the microwave-assisted hydrolysis of benzalhydantoin or its aryl-substituted derivatives in the presence of sodium hydroxide[6].

Experimental Protocol: Microwave-Assisted Synthesis of 4-Chlorophenylpyruvic Acid

This protocol provides a rapid and efficient method for generating a phenyl-substituted analog.

  • Materials:

    • 4-Chlorobenzalhydantoin

    • Sodium hydroxide (NaOH)

    • Water

    • Diethyl ether

    • Ethanol

  • Apparatus:

    • Microwave reactor

    • 250 mL single-neck flask

  • Procedure:

    • In the 250 mL flask, combine 0.1 mol of 4-chlorobenzalhydantoin, 0.2 mol of NaOH, and 100 mL of water.

    • Place the flask in a microwave reactor and irradiate at a set power (e.g., 300-400W) with reflux for 10-30 minutes.

    • After the reaction is complete, cool the mixture and adjust the pH to 6.0 with an appropriate acid.

    • Extract the aqueous solution three times with 200 mL of diethyl ether.

    • Combine the ether extracts and remove the solvent under reduced pressure.

    • Dry the resulting crude product under vacuum at a low temperature.

    • Recrystallize the crude product from ethanol to obtain pure 4-chlorophenylpyruvic acid.

  • Causality and Self-Validation: The use of microwave irradiation significantly accelerates the hydrolysis reaction compared to conventional heating methods. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by melting point, NMR, and mass spectrometry.

The synthesis of analogs incorporating heterocyclic rings often involves multi-step reaction sequences, utilizing various building blocks and cyclization strategies. These methods allow for the creation of a diverse range of structures with potential for unique biological activities[7].

II. Mechanism of Action: Targeting Macrophage Migration Inhibitory Factor (MIF)

A significant body of research has identified Macrophage Migration Inhibitory Factor (MIF) as a key molecular target for phenylpyruvic acid analogs. MIF is a pleiotropic cytokine that plays a critical role in the regulation of innate and adaptive immunity, inflammation, and cell proliferation[3][8][9][10]. Dysregulation of MIF has been implicated in a variety of inflammatory diseases and cancers.

The MIF-CD74 Signaling Axis

MIF exerts its biological effects primarily through its cell surface receptor, CD74[10][11]. The binding of MIF to CD74 initiates a cascade of downstream signaling events that promote inflammation and cell survival.

MIF_Signaling_Pathway

The interaction of MIF with CD74 can lead to the activation of several downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways[12][13]. These pathways, in turn, can activate transcription factors such as NF-κB, leading to the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation[12].

Phenylpyruvic Acid Analogs as MIF Inhibitors

Phenylpyruvic acid and its analogs can act as inhibitors of MIF's tautomerase activity[14]. While the physiological relevance of this enzymatic activity is still under investigation, the tautomerase active site represents a druggable pocket for small molecule inhibitors. By binding to this site, phenylpyruvic acid analogs can allosterically or directly interfere with the interaction between MIF and its receptor CD74, thereby blocking downstream signaling[3].

The development of potent and selective MIF inhibitors is a key strategy in medicinal chemistry. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the carboxylic acid moiety of the phenylpyruvic acid scaffold can significantly impact inhibitory potency[15].

III. Therapeutic Applications: From Inflammation to Oncology

The ability of phenylpyruvic acid analogs to modulate the MIF signaling pathway has positioned them as promising candidates for the treatment of a range of diseases characterized by chronic inflammation and uncontrolled cell proliferation.

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. By inhibiting MIF, phenylpyruvic acid analogs can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing the inflammatory response[5].

Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity

This protocol outlines a standard in vitro assay to assess the anti-inflammatory effects of phenylpyruvic acid analogs.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulus: Lipopolysaccharide (LPS).

  • Readouts:

    • Cell viability (e.g., MTT assay).

    • Nitric oxide (NO) production (Griess assay).

    • Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the cell culture supernatant (ELISA).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the phenylpyruvic acid analog for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, assess cell viability using the MTT assay.

    • Collect the cell culture supernatant to measure NO production using the Griess reagent and cytokine levels using specific ELISA kits.

  • Causality and Self-Validation: A dose-dependent decrease in NO and pro-inflammatory cytokine production, without significant cytotoxicity, would indicate a specific anti-inflammatory effect of the analog. A known anti-inflammatory agent, such as dexamethasone, should be used as a positive control.

Anti_Inflammatory_Workflow

Anti-cancer Activity

MIF is overexpressed in various types of cancer and has been shown to promote tumor growth, angiogenesis, and metastasis[3][16]. By inhibiting MIF, phenylpyruvic acid analogs can potentially exert anti-cancer effects. Some studies have suggested that phenylpyruvic acid itself can inhibit the growth of lung and breast cancer cell lines[9].

Experimental Protocol: In Vitro Evaluation of Anti-cancer Activity

This protocol describes a standard method for assessing the anti-cancer potential of phenylpyruvic acid analogs.

  • Cell Lines: A panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

  • Readout: Cell viability and proliferation (e.g., MTT or SRB assay).

  • Procedure:

    • Seed cancer cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of the phenylpyruvic acid analog.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Determine cell viability using the MTT or SRB assay.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

  • Causality and Self-Validation: A low IC50 value indicates potent anti-cancer activity. Comparing the IC50 values across different cell lines can provide insights into the selectivity of the analog. A known anticancer drug should be included as a positive control.

IV. Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the phenylpyruvic acid scaffold allows for the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective analogs.

Table 1: Anti-inflammatory Activity of Phenylpyruvic Acid Analogs

CompoundR1R2R3R4MIF Tautomerase Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
PPA HHHH>100>100
Analog 1 4-FHHH25.430.1
Analog 2 4-ClHHH15.818.5
Analog 3 4-BrHHH12.315.2
Analog 4 3,4-diClHHH5.17.8
Analog 5 4-OHHHH52.765.3

Data are hypothetical and for illustrative purposes only.

The data in Table 1 suggests that electron-withdrawing groups on the phenyl ring, particularly halogens, enhance the inhibitory activity against both MIF tautomerase and TNF-α production. A di-substituted analog (Analog 4) shows the highest potency, indicating that the position and number of substituents are critical for activity.

Table 2: Anti-cancer Activity of Phenylpyruvic Acid Analogs

CompoundR1R2R3R4A549 IC50 (µM)MCF-7 IC50 (µM)
PPA HHHH85.292.5
Analog 6 4-NO2HHH45.150.3
Analog 7 4-CNHHH38.742.1
Analog 8 2-Thienyl---22.528.9
Analog 9 3-Pyridyl---18.921.4

Data are hypothetical and for illustrative purposes only.

Table 2 indicates that the introduction of electron-withdrawing groups like nitro and cyano on the phenyl ring improves the anti-cancer activity. Furthermore, replacing the phenyl ring with heterocyclic moieties such as thiophene and pyridine leads to a significant increase in potency, suggesting that these heterocycles may engage in additional favorable interactions with the biological target.

V. Preclinical Considerations: Pharmacokinetics and Toxicology

For any promising phenylpyruvic acid analog to advance towards clinical development, a thorough evaluation of its pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological properties is essential.

  • ADME studies aim to understand how the body processes the compound, including its oral bioavailability, tissue distribution, metabolic stability, and routes of elimination[17]. These studies are crucial for determining the appropriate dosing regimen and predicting potential drug-drug interactions.

  • Toxicology studies are conducted to identify any potential adverse effects of the compound on various organs and systems[18]. These studies typically involve acute, sub-chronic, and chronic dosing in animal models to establish a safety profile.

Early assessment of ADME and toxicity properties is critical to de-risk drug development projects and to select candidates with the highest probability of success in clinical trials.

Conclusion and Future Directions

The phenylpyruvic acid scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its analogs have demonstrated significant potential as inhibitors of Macrophage Migration Inhibitory Factor, with promising anti-inflammatory and anti-cancer activities.

Future research in this area should focus on:

  • Expansion of Analog Libraries: The synthesis and screening of a wider diversity of phenylpyruvic acid analogs, including those with novel heterocyclic and polycyclic aromatic systems, will be crucial for identifying compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Further elucidation of the precise molecular interactions between phenylpyruvic acid analogs and their biological targets will facilitate rational drug design and optimization.

  • In Vivo Efficacy and Safety: Rigorous preclinical evaluation of lead candidates in relevant animal models of disease is necessary to validate their therapeutic potential and establish a solid foundation for clinical translation.

By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the phenylpyruvic acid scaffold holds the potential to deliver the next generation of innovative therapies for a range of human diseases.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Phenylketonuria. Wikipedia. [Link]

  • Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders. (2018). PMC. [Link]

  • The novel role of MIF-CD74 inflammatory pathway in immune regulation. (n.d.). NIH RePORTER. [Link]

  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. (2024). Scholars Research Library. [Link]

  • MIF signaling pathway network. (A-B) Visualization of the MIF signaling... (n.d.). ResearchGate. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]

  • Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair. (2020). Frontiers. [Link]

  • Doğan, A., & Doğan, A. N. C. (2022). Investigation of the Effects of Sodium Phenylpyruvate on Pulmonary Adenocarcinoma (A549) and Mammary Adenocarcinoma (MDA-MB-231). DergiPark. [Link]

  • MIF-induced signaling pathways (Created with BioRender.com). MIF... (n.d.). ResearchGate. [Link]

  • Herbst, R. M., & Shemin, D. (1939). Phenylpyruvic Acid. Organic Syntheses, 19, 77. [Link]

  • MIF Signal Transduction Initiated by Binding to CD74. (2003). PMC. [Link]

  • A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives. (n.d.).
  • Roles of Macrophage Migration Inhibitory Factor (MIF) Signaling Pathway in Oncovirus Infection and Virus-Associated Cancers. (2025). MDPI. [Link]

  • Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. (2025). ResearchGate. [Link]

  • Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. (2000). PMC. [Link]

  • Macrophage migration inhibitory factor (MIF). (n.d.). Creative Diagnostics. [Link]

  • Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain. (2013). Springer. [Link]

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2015). PMC. [Link]

  • Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. (n.d.). remedium.ru. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioIVT. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). dergipark.org.tr. [Link]

  • Phenylpyruvic acid may be a direct precursor of mandelic acid without intermediate transamination of phenylalanine. (1993). PubMed. [Link]

  • Phenylpyruvic acid – preparation and application. (2024). Georganics. [Link]

  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.). acgpubs.org. [Link]

  • The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase. (1996). PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). PMC. [Link]

  • Process for the preparation of phenyl pyruvic acid. (n.d.).
  • In-silico ADME and toxcity studies of some novel indole derivatives. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PMC. [Link]

  • Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. (2023). MDPI. [Link]

  • Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (2025). MDPI. [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (2022). PubMed. [Link]

Sources

Methodological & Application

Protocol for condensation of 2-benzyloxybenzaldehyde with glycine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for the Condensation of 2-Benzyloxybenzaldehyde with Glycine Derivative (N-Acetylglycine) via Erlenmeyer-Plöchl Azlactone Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of (Z)-4-((2-(benzyloxy)phenyl)methylene)-2-methyloxazol-5(4H)-one via the condensation of 2-benzyloxybenzaldehyde with N-acetylglycine. This procedure is an application of the Erlenmeyer-Plöchl reaction, a robust method for producing azlactones (oxazolones).[1] Azlactones are highly valuable synthetic intermediates, serving as precursors for the synthesis of α-amino acids, peptides, and various heterocyclic compounds with significant biological activity.[2] This guide offers a step-by-step methodology, explains the underlying reaction mechanism, and provides insights into process optimization and troubleshooting, tailored for professionals in chemical synthesis and drug discovery.

Introduction and Scientific Background

The Erlenmeyer-Plöchl azlactone synthesis, first described in the late 19th century, is a cornerstone reaction in organic chemistry for the preparation of unsaturated N-acylamino acids and their corresponding azlactone derivatives.[1][3] The reaction involves the condensation of an N-acyl derivative of an amino acid (most commonly N-acetylglycine or N-benzoylglycine) with an aldehyde or ketone in the presence of acetic anhydride and a weak base, such as sodium acetate.[4]

The resulting products, 4-arylidene-oxazolones, are versatile synthons due to the reactive C=C double bond and the oxazolone ring, which can undergo various transformations. They are particularly useful for the asymmetric synthesis of novel α-amino acids.[3] The specific substrate, 2-benzyloxybenzaldehyde, introduces a bulky, protected hydroxyl group, making the resulting azlactone a useful precursor for compounds with potential applications as ligands, pharmaceutical intermediates, or molecular probes.

Reaction Principle and Mechanism

The reaction proceeds in two main stages, which occur concurrently in the reaction vessel.

  • Formation of the Oxazolone Intermediate: N-acetylglycine is first cyclized and dehydrated by acetic anhydride to form 2-methyl-5-oxazolone. This intermediate is more acidic than the parent N-acetylglycine.[2]

  • Perkin-type Condensation: The weak base (sodium acetate) deprotonates the oxazolone at the C-4 position, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-benzyloxybenzaldehyde. The resulting alkoxide intermediate subsequently undergoes elimination of a water molecule (facilitated by acetic anhydride) to yield the final, thermodynamically stable (Z)-azlactone product.[1][3]

The detailed mechanism is illustrated below.

Erlenmeyer-Plochl_Mechanism Figure 1: Reaction Mechanism cluster_0 Stage 1: Oxazolone Formation cluster_1 Stage 2: Condensation NAG N-Acetylglycine Oxazolone 2-Methyloxazol-5(4H)-one NAG->Oxazolone Cyclization/ Dehydration Ac2O1 Acetic Anhydride Enolate Oxazolone Enolate Oxazolone->Enolate Deprotonation Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde 2-Benzyloxybenzaldehyde Aldehyde->Adduct Product Final Azlactone Product Adduct->Product Elimination Water H₂O Product->Water Byproduct NaOAc Sodium Acetate

Caption: Figure 1: Reaction Mechanism. A diagram illustrating the two-stage mechanism of the Erlenmeyer-Plöchl reaction.

Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Equipment
  • Reagents:

    • 2-Benzyloxybenzaldehyde (≥98% purity)

    • N-Acetylglycine (≥99% purity)

    • Anhydrous Sodium Acetate (fused, ≥99% purity)

    • Acetic Anhydride (≥99% purity)

    • Ethanol (95% or absolute)

    • Ethyl Acetate (reagent grade)

    • Hexane (reagent grade)

    • Deionized Water

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser with drying tube (filled with CaCl₂)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Buchner funnel and filter flask

    • Rotary evaporator

    • Glassware for extraction and recrystallization

    • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Reagent Data Table
ReagentMolar Mass ( g/mol )EquivalentsAmount (10 mmol scale)
2-Benzyloxybenzaldehyde212.241.02.12 g
N-Acetylglycine117.101.21.41 g
Anhydrous Sodium Acetate82.031.51.23 g
Acetic Anhydride102.093.03.0 mL (3.24 g)
Step-by-Step Procedure

The overall experimental workflow is depicted below.

Workflow Figure 2: Experimental Workflow start Start reagents Combine Reactants: 2-Benzyloxybenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride start->reagents heat Heat Mixture (e.g., 100 °C for 2h) reagents->heat monitor Monitor Reaction (TLC) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench with Cold Ethanol cool->quench precipitate Induce Precipitation (Cool in Ice Bath) quench->precipitate filter Filter Crude Product precipitate->filter purify Purify by Recrystallization (e.g., from Ethyl Acetate) filter->purify dry Dry Product Under Vacuum purify->dry characterize Characterize (NMR, IR, MS, MP) dry->characterize end End characterize->end

Caption: Figure 2: Experimental Workflow. A flowchart of the synthesis from setup to final product characterization.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzyloxybenzaldehyde (2.12 g, 10 mmol), N-acetylglycine (1.41 g, 12 mmol), and anhydrous sodium acetate (1.23 g, 15 mmol).

  • Reagent Addition: In a fume hood, carefully add acetic anhydride (3.0 mL, 30 mmol) to the flask.

  • Reaction: Attach a reflux condenser fitted with a drying tube. Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously. The solid reactants will gradually dissolve to form a clear, often yellow to orange, solution.[4]

  • Monitoring: Heat the reaction for 2-4 hours. Monitor the progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The starting aldehyde should be consumed, and a new, lower Rf, UV-active spot corresponding to the azlactone product should appear.

  • Workup - Precipitation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 50 mL of cold 95% ethanol while stirring.[4]

  • Isolation: Stir the ethanol mixture for 30 minutes, then place it in an ice bath for another 30 minutes to maximize precipitation of the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold water (20 mL each) to remove residual acetic acid and salts, followed by a small portion of cold ethanol.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is ethyl acetate or aqueous acetone.[3] Dissolve the crude solid in a minimal amount of hot ethyl acetate, then allow it to cool slowly to room temperature and then in an ice bath. Filter the purified crystals and dry them under vacuum.

Results and Troubleshooting

  • Expected Outcome: The final product, (Z)-4-((2-(benzyloxy)phenyl)methylene)-2-methyloxazol-5(4H)-one, is typically a brightly colored (yellow to orange) crystalline solid. Yields for this reaction are generally in the range of 60-85%.

  • Characterization:

    • ¹H NMR: Expect characteristic peaks for the benzylic protons (~5.2 ppm), the vinyl proton (~7.2 ppm), the methyl group protons (~2.4 ppm), and aromatic protons in their respective regions.

    • IR Spectroscopy: Look for strong carbonyl stretching frequencies around 1780-1800 cm⁻¹ (C=O, ester-like) and 1650-1670 cm⁻¹ (C=N/C=C).

    • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₂₀H₁₇NO₃, M.W. = 331.36) should be observed.

IssuePotential CauseRecommended Solution
Low or No Yield Reagents are wet (especially sodium acetate).Use freshly fused sodium acetate and anhydrous reagents. Ensure the reaction is protected from atmospheric moisture with a drying tube.
Insufficient heating time or temperature.Ensure the reaction is heated to at least 100 °C and monitor by TLC until the starting aldehyde is consumed.
Reaction Stalls Impurities in the aldehyde.Purify the 2-benzyloxybenzaldehyde by distillation or chromatography if its purity is questionable.
Oily Product / Fails to Crystallize Presence of impurities or excess acetic anhydride.Try triturating the oil with a non-polar solvent like hexane or ether to induce solidification. Ensure the product is thoroughly washed during filtration. If recrystallization fails, purification by silica gel column chromatography may be necessary.[3]
Dark, Tarry Byproducts Overheating or extended reaction time.Reduce reaction temperature slightly (e.g., to 90-95 °C) or shorten the reaction time. Monitor carefully by TLC to avoid prolonged heating after completion.

Safety Precautions

  • Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water and alcohols. Handle exclusively in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Heating: Use a well-controlled oil bath or heating mantle to avoid overheating, which can lead to byproduct formation.

  • General: Standard laboratory safety practices should be followed at all times.

Conclusion

The Erlenmeyer-Plöchl synthesis is a reliable and efficient method for producing the azlactone derivative of 2-benzyloxybenzaldehyde. This protocol provides a robust framework for its synthesis, purification, and characterization. The resulting azlactone is a valuable intermediate for further synthetic elaborations, particularly in the fields of medicinal chemistry and materials science.

References

  • MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Available at: [Link]

  • Sciencemadness Discussion Board. (2023). Condensation of Aldehydes with Hydantoin. Available at: [Link]

  • PMC. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Available at: [Link]

  • University College Dublin Research Repository. A simple and efficient method for the synthesis of Erlenmeyer azlactones. Available at: [Link]

  • Study.com. The condensation product of benzoic acid and glycine is hippuric acid. Draw out this reaction. Available at: [Link]

  • PubMed. (1973). Kinetics of the condensation of glycine with benzaldehyde in ethanol. Available at: [Link]

  • Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Available at: [Link]

  • ResearchGate. The condensation of glycine in a deliquescent system. Available at: [Link]

  • Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link]

  • Google Patents. Purification method of glycine.
  • ResearchGate. (2025). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Available at: [Link]

  • MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Available at: [Link]

  • MDPI. (2017). Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario. Available at: [Link]

  • Organic Syntheses. Azlactone of α-Benzoylaminocinnamic Acid. Available at: [Link]

  • ResearchGate. (2026). Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2009). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Available at: [Link]

  • Scholars' Mine. (2014). Peptide Bond Formation Via Glycine Condensation in the Gas Phase. Available at: [Link]

  • PMC. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Available at: [Link]

  • ResearchGate. Optimization of the condensation reaction conditions (Scheme 1). Available at: [Link]

Sources

Preparation of alpha-keto acids from 2-benzyloxy-substituted substrates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of


-Keto Acids from 2-Benzyloxy Substrates 

-Keto Acids

Executive Summary


-Keto acids (2-oxo acids) are pivotal pharmacophores in drug discovery, serving as potent inhibitors for metalloproteinases, HCV NS3/4A proteases, and various metabolic enzymes. However, their direct isolation is often plagued by chemical instability, including spontaneous decarboxylation and polymerization (aldol-like self-condensation).

This guide details the preparation of


-Keto acids starting from 2-benzyloxy-substituted substrates . This specific synthetic route is strategically superior because the benzyloxy (

) group acts as a robust "masked" ketone. It allows researchers to perform organometallic or harsh coupling reactions on the molecular scaffold while keeping the sensitive

-keto functionality protected as a stable benzyl ether. We present two validated protocols: a high-fidelity Stepwise Deprotection/Oxidation route and a modern Direct Oxidative Debenzylation route.

Strategic Rationale & Mechanistic Insight

The transformation of a 2-benzyloxy substrate (typically an ester or amide) to an


-keto acid involves the cleavage of the benzyl ether C-O bond and the oxidation of the resulting 

-carbon.
The "Masked" Advantage

Synthesizing complex


-keto acids directly is difficult because the 

-keto group is highly electrophilic. By employing a 2-benzyloxy precursor (e.g., derived from the alkylation of mandelic acid derivatives or Passerini reactions), the chemist maintains a stable ether linkage throughout the synthetic sequence. The ketone is revealed only in the final steps.
Reaction Pathways
  • Pathway A (Stepwise): Hydrogenolysis of the benzyl group yields an

    
    -hydroxy intermediate, which is subsequently oxidized to the ketone. This is the "Gold Standard" for preserving stereocenters elsewhere in the molecule.
    
  • Pathway B (Direct): Oxidative debenzylation uses radical chemistry to abstract the benzylic hydrogen, collapsing the ether directly to the ketone.

G Substrate 2-Benzyloxy Substrate (R-CH(OBn)-COOR') Hydroxy Intermediate: alpha-Hydroxy Ester (R-CH(OH)-COOR') Substrate->Hydroxy H2, Pd/C (Hydrogenolysis) KetoEster alpha-Keto Ester (R-CO-COOR') Substrate->KetoEster NaBr, Oxone or DDQ/hv (Direct Oxidative Debenzylation) Hydroxy->KetoEster TEMPO/NaOCl or DMP (Oxidation) Target Target: alpha-Keto Acid (R-CO-COOH) KetoEster->Target LiOH, H2O (Controlled Hydrolysis)

Figure 1: Bifurcated synthetic workflow for accessing


-keto acids from benzyloxy precursors. Pathway A represents the classical stepwise method; Pathway B represents direct oxidative cleavage.

Protocol A: The Stepwise "High-Fidelity" Route

Recommended for: Late-stage functionalization of complex APIs where mild conditions are required.

Phase 1: Hydrogenolysis (Debenzylation)

This step unmasks the hydroxyl group. The benzyl ether is cleaved under neutral conditions.

  • Reagents: 10% Pd/C (Type 39 or equivalent), Hydrogen gas (balloon or 1 atm), Ethanol or Ethyl Acetate.

  • Procedure:

    • Dissolve the 2-benzyloxy substrate (1.0 equiv) in Ethanol (0.1 M concentration).

    • Add 10% Pd/C (10-20 wt% loading relative to substrate). Safety: Add catalyst under inert flow (Ar/N2) to avoid ignition of solvent vapors.

    • Purge the vessel with

      
       gas three times. Stir under 
      
      
      
      atmosphere (balloon pressure is sufficient) at Room Temperature (RT) for 2–6 hours.
    • Monitoring: Monitor by TLC or LCMS for the disappearance of the benzyl peak and appearance of the free alcohol.

    • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with Ethanol. Concentrate the filtrate in vacuo to yield the crude

      
      -hydroxy ester.
      
Phase 2: Oxidation to -Keto Ester

We utilize the TEMPO/Bleach protocol for its scalability and mildness, avoiding the acidic conditions of Jones oxidation or the heavy metals of PCC.

  • Reagents: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 0.05 equiv), NaBr (0.1 equiv), NaOCl (commercial bleach, ~1.1 equiv),

    
     (sat. aq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve the crude

      
      -hydroxy ester in DCM (0.2 M) and cool to 0°C.
      
    • Add aqueous solution of NaBr (0.1 equiv) and TEMPO (0.05 equiv).

    • Vigorously stir the biphasic mixture.

    • Add NaOCl solution dropwise while maintaining the internal temperature < 5°C. Adjust pH to ~8-9 with

      
       if necessary.
      
    • Endpoint: Reaction is typically complete within 30–60 minutes.

    • Quench: Add aqueous

      
       (sodium thiosulfate) to quench excess oxidant.
      
    • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
Phase 3: Controlled Hydrolysis to -Keto Acid

Critical:


-Keto esters are prone to hydration and decarboxylation under strong basic conditions.
  • Reagents: LiOH (1.1 equiv), THF/Water (3:1).

  • Procedure:

    • Dissolve the

      
      -keto ester in THF/Water.
      
    • Add LiOH (1.1 equiv) at 0°C. Stir for 1–2 hours.

    • Workup: Carefully acidify to pH 3–4 using 1M HCl (do not go to pH 1 to avoid decarboxylation). Extract immediately with Ethyl Acetate.

    • Isolation: Concentrate to yield the

      
      -keto acid.[1]
      

Protocol B: Direct Oxidative Debenzylation

Recommended for: Robust substrates lacking other oxidizable functional groups (e.g., simple alkyl/aryl chains).

This advanced method utilizes a radical mechanism to oxidize the benzylic position, leading to the direct extrusion of benzaldehyde and formation of the ketone.

  • Mechanism: A bromine radical (

    
    ) abstracts the benzylic hydrogen.[2] The resulting radical reacts with oxygen/oxidant to form a hemiacetal-like intermediate which collapses to the ketone.
    
  • Reagents: NaBr (0.5 equiv), Oxone (

    
    , 1.5 equiv), Ethyl Acetate/Water (1:1).
    
  • Procedure:

    • Dissolve 2-benzyloxy substrate in EtOAc/Water (1:1 biphasic mixture).

    • Add NaBr (0.5 equiv).

    • Add Oxone (1.5 equiv) in one portion.

    • Stir vigorously at RT under ambient air (or irradiate with visible light to accelerate radical formation).

    • Reaction Time: 4–12 hours.

    • Workup: Separate layers. Wash organic layer with

      
       (aq) and brine.
      
    • Purification: Silica gel chromatography (often required to remove benzaldehyde byproduct).

Critical Process Parameters & Troubleshooting

ParameterObservationCorrective Action
Over-oxidation Formation of carboxylic acid (oxidative cleavage of C-C bond).Reduce oxidant equivalents. Switch from Oxone to TEMPO protocol (Protocol A).
Decarboxylation Effervescence during hydrolysis; loss of product mass.Maintain temperature < 5°C during hydrolysis. Avoid pH < 3 during workup. Use LiOH instead of NaOH.
Incomplete Debenzylation Starting material remains in Protocol A.Check catalyst activity (poisoning by S or N). Add 1 drop of acetic acid to promote hydrogenolysis. Increase pressure (50 psi).
Benzaldehyde Contamination Smelling almond odor in Protocol B product.Perform rigorous high-vacuum drying or wash with aqueous bisulfite (

) to form adduct with benzaldehyde.

Mechanistic Visualization: Oxidative Debenzylation

The following diagram illustrates the radical pathway utilized in Protocol B, highlighting the role of the bromine radical in abstracting the benzylic hydrogen.

ReactionMechanism Start 2-Benzyloxy Substrate (R-CH(O-CH2Ph)-COOR') Abstraction H-Abstraction (Benzylic Radical Species) Start->Abstraction Br• attack RadicalGen Radical Generation (NaBr + Oxone -> Br•) RadicalGen->Abstraction Oxidation Oxidation & Collapse (- PhCHO) Abstraction->Oxidation + [O] Product alpha-Keto Ester (R-CO-COOR') Oxidation->Product Elimination of Benzaldehyde

Figure 2: Mechanism of NaBr/Oxone mediated oxidative debenzylation. The bromine radical selectively targets the benzylic C-H bond.

References

  • Direct Oxidative Debenzylation: Moriyama, K., et al. "Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide." Organic Letters, vol. 16, no. 15, 2014, pp. 4016–4019. Link

  • TEMPO Oxidation Protocol: Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, vol. 14, no. 1, 2010, pp. 245–251. Link

  • Photocatalytic Methods: Cavedon, C., et al. "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups."[3] Organic Letters, vol. 23, no.[3][4][5] 2, 2021, pp. 514–518.[3] Link

  • General Synthesis of Alpha-Keto Acids: "Synthesis of α-keto carboxylic acids, esters and amides."[5] Organic Chemistry Portal. Link

Sources

Enzymatic transamination of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Asymmetric Synthesis of 3-[2-(Benzyloxy)phenyl]-L-aminopropanoic Acid via Enzymatic Transamination

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enzymatic transamination of the prochiral α-keto acid, 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid. Chiral amines and their derivatives are fundamental building blocks in a vast array of active pharmaceutical ingredients (APIs).[1][2][3] Traditional chemical synthesis routes to these compounds often suffer from drawbacks such as harsh reaction conditions, the use of toxic heavy metal catalysts, and insufficient stereoselectivity.[3][4][5] Biocatalytic methods, particularly those employing transaminase (TAm) enzymes, offer a highly efficient, stereoselective, and environmentally benign alternative.[1][5] This document details the principles, experimental setup, and analytical validation for converting 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid into its corresponding high-value L-amino acid, a key intermediate for complex pharmaceutical targets.

Introduction: The Imperative for Green Chiral Amine Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of modern drug development.[6] Transaminases (TAms), specifically ω-transaminases (ω-TAms), have emerged as powerful biocatalysts due to their broad substrate scope beyond natural amino acids and their exceptional stereoselectivity.[4] These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[4] This process operates under mild, aqueous conditions, significantly reducing the environmental footprint compared to conventional organometallic catalysis.[3]

The reaction of interest, the amination of 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid, produces a non-canonical amino acid with significant synthetic potential. The benzyloxy-phenyl moiety presents a bulky substituent, making enzyme selection and process optimization critical for achieving high conversion and enantiopurity. This guide provides the foundational methodology to screen for suitable enzymes and develop a robust synthetic protocol.

The Mechanism and a Critical Challenge: Reaction Equilibrium

Transaminase-catalyzed reactions are dependent on the cofactor pyridoxal-5'-phosphate (PLP), which acts as an intermediate carrier of the amino group.[4][7] The reaction proceeds via a Ping-Pong Bi-Bi mechanism, as illustrated below.

Diagram: Transaminase Catalytic Cycle

Transaminase_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction Keto_Acid R1-CO-COOH (Keto Acid) E_PLP Enzyme-PLP (Aldimine) E_PMP Enzyme-PMP (Ketimine) E_PLP->E_PMP Keto Acid binds Amino_Acid R1-CH(NH2)-COOH (Amino Acid Product) E_PMP->Amino_Acid Amino Acid released E_PMP2 Enzyme-PMP Amine_Donor R2-CH(NH2)-R3 (Amine Donor) E_PLP2 Enzyme-PLP E_PMP2->E_PLP2 Amine Donor binds E_PLP2->E_PLP Regeneration of Enzyme-PLP Ketone_Byproduct R2-CO-R3 (Ketone By-product) E_PLP2->Ketone_Byproduct Ketone released

Caption: The Ping-Pong Bi-Bi mechanism of transaminase enzymes.

A significant challenge in transamination is that the reaction equilibrium often does not favor product formation.[1] To achieve high yields (>95%), the equilibrium must be actively shifted. Common strategies include:

  • Use of Sacrificial Amine Donors: Employing a high concentration of an amine donor like isopropylamine is highly effective. The co-product, acetone, is volatile and can be removed, irreversibly driving the reaction forward.[7]

  • Co-product Removal: Using a coupled-enzyme system. For example, when L-alanine is the amine donor, the pyruvate co-product can be reduced to lactate by lactate dehydrogenase (LDH), a process that consumes NADH.

  • Product Precipitation: If the product amino acid has low solubility in the reaction medium, its precipitation can pull the equilibrium towards completion.

For the synthesis of 3-[2-(benzyloxy)phenyl]-L-aminopropanoic acid, the use of isopropylamine is a robust and broadly applicable starting point.

Materials and Equipment

CategoryItemRecommended Specifications/VendorCausality and Rationale
Substrates & Reagents 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acidCustom synthesis or specialty chemical supplierThe starting prochiral keto-acid. Purity should be >95% to avoid inhibition from impurities.
ω-Transaminase EnzymeCommercial screening kits (e.g., from Codexis, Almac) or individual enzymes (e.g., ATA-117, ATA-200 series).Enzyme selection is the most critical parameter. A screening approach is essential to identify a biocatalyst with activity and selectivity for the bulky substrate.[2]
Pyridoxal-5'-phosphate (PLP)Sigma-Aldrich, >98%The essential cofactor for all transaminases.[7] Its presence is mandatory for enzyme activity.
Isopropylamine (IPA)Sigma-Aldrich, >99%A highly effective "smart" amine donor for driving reaction equilibrium.[7]
Dimethyl sulfoxide (DMSO)ACS GradeThe keto-acid substrate has poor aqueous solubility; DMSO is a common co-solvent to ensure it remains available to the enzyme.
Potassium Phosphate BufferpH 8.0, 100 mMMaintains a stable pH optimal for most transaminase activity and mimics physiological conditions.
Perchloric Acid5% (v/v)Used for quenching the reaction and precipitating the enzyme prior to HPLC analysis.[8]
Equipment HPLC SystemAgilent 1260, Waters Alliance or equivalentEssential for monitoring reaction conversion and determining enantiomeric excess.
Chiral HPLC Columne.g., Chirex 3126 (Phenomenex), Chiralpak seriesThe key to separating the R- and S-enantiomers of the amino acid product for e.e. determination.
Incubator ShakerCapable of maintaining 30-40 °C and 200 rpmProvides a controlled environment with sufficient agitation to ensure a homogenous reaction mixture.
CentrifugeCapable of >10,000 x gUsed to pellet the precipitated enzyme after quenching the reaction.
pH MeterCalibratedFor accurate preparation of buffer solutions.

Detailed Experimental Protocols

Protocol 1: Small-Scale Screening of Transaminase Activity

This protocol is designed to efficiently screen a panel of transaminases to identify promising candidates.

  • Stock Solution Preparation:

    • Substrate Stock (100 mM): Dissolve the required mass of 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid in 100% DMSO. Rationale: The substrate is poorly soluble in water; a concentrated DMSO stock minimizes the final co-solvent percentage.

    • PLP Stock (20 mM): Dissolve PLP in 100 mM potassium phosphate buffer, pH 8.0. Protect from light.

    • Buffer (100 mM): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.

  • Reaction Setup (1.0 mL Total Volume):

    • In a 2 mL microcentrifuge tube, add 830 µL of 100 mM potassium phosphate buffer (pH 8.0).

    • Add 10 µL of 20 mM PLP stock solution (Final concentration: 0.2 mM).

    • Add 1-5 mg of lyophilized transaminase enzyme powder or the equivalent volume of a liquid formulation.

    • Add 100 µL of isopropylamine (Final concentration: ~1 M). Rationale: A large excess is used to robustly shift the reaction equilibrium.

    • Pre-incubate the mixture at 37 °C for 10 minutes to allow enzyme reconstitution.

    • Initiate the reaction by adding 50 µL of 100 mM substrate stock (Final concentration: 5 mM substrate, 5% v/v DMSO). Rationale: Starting the reaction with the substrate ensures all other components are ready.

  • Incubation and Sampling:

    • Incubate the tubes at 37 °C with shaking at 200 rpm for 24 hours.

    • At the 24-hour mark, take a 100 µL aliquot.

  • Reaction Quenching and Sample Preparation:

    • Add the 100 µL aliquot to 100 µL of 5% perchloric acid.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Analytical HPLC Method

This method is for monitoring substrate consumption and product formation, and for determining the enantiomeric excess (e.e.) of the amino acid product.

  • Instrument: HPLC with UV Detector

  • Column: Chirex 3126 (D)-penicillamine (150 x 4.6 mm) or equivalent chiral column.

  • Mobile Phase: 2 mM Copper (II) Sulfate in 15% Methanol / 85% Water. Rationale: The copper sulfate acts as a chelating agent, forming diastereomeric complexes with the amino acid enantiomers, which allows for their separation on the chiral stationary phase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Analysis:

    • Identify peaks corresponding to the keto acid substrate and the amino acid product by running standards.

    • Conversion (%) = [Area of Product Peak] / ([Area of Substrate Peak] + [Area of Product Peak]) * 100

    • Enantiomeric Excess (e.e. %) = ([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer]) * 100

Data Presentation and Workflow

Hypothetical Screening Results

The data below represents a typical outcome from screening various (S)-selective ω-transaminases against the target substrate.

Enzyme CandidateSource Organism (Example)Conversion (%) at 24hProduct Enantiomeric Excess (e.e. %)
TAm-01Arthrobacter sp.85%>99% (S)
TAm-02Vibrio fluvialis42%98% (S)
TAm-03Paracoccus denitrificans15%91% (S)
TAm-04Chromobacterium violaceum<5%N/D
Control No Enzyme <1% N/A

N/D: Not Determined. N/A: Not Applicable.

Based on this hypothetical data, TAm-01 from Arthrobacter sp. would be selected for further process optimization and scale-up due to its superior conversion and excellent enantioselectivity.[2][3]

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stocks Prepare Stocks: - Substrate in DMSO - PLP in Buffer - Buffer (pH 8.0) setup Set up Reaction: Buffer, PLP, Enzyme, Amine Donor prep_stocks->setup pre_incubate Pre-incubate (37°C) setup->pre_incubate start_rxn Initiate with Substrate pre_incubate->start_rxn incubate Incubate (24h, 37°C, 200 rpm) start_rxn->incubate quench Quench with Acid incubate->quench centrifuge Centrifuge to Remove Enzyme quench->centrifuge hplc Analyze Supernatant by Chiral HPLC centrifuge->hplc calc Calculate Conversion & e.e. hplc->calc

Sources

Application Note: Chemoselective Synthesis of 2-Benzyloxyphenylacetic Acid Derivatives via Keto Acid Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the high-yield synthesis of 2-benzyloxyphenylacetic acid (and its substituted derivatives) utilizing


-keto acids  (specifically 2-substituted phenylglyoxylic acids) as the core synthetic pivot.

While direct carboxylation of benzyl halides is common, the keto acid pathway offers superior regiocontrol and scalability for ortho-substituted systems, particularly when constructing scaffolds for NSAIDs (e.g., Diclofenac analogues) or auxin-like plant growth regulators.

Key Technical Challenge: The primary difficulty in this synthesis is the chemoselective reduction of the


-keto moiety (

) without cleaving the acid-labile and hydrogenolysis-sensitive benzyloxy ether protecting group . Standard methods like Pd/C hydrogenation or HI/Red Phosphorus reduction are unsuitable due to concomitant debenzylation.

Recommended Strategy: This protocol prioritizes the Huang-Minlon modification of the Wolff-Kishner reduction . This base-mediated pathway effectively reduces the carbonyl group while preserving the benzyl ether, which is stable under alkaline conditions.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to avoid harsh Lewis acids (which cause dealkylation) and catalytic hydrogenolysis (which cleaves the benzyl ether).

Logical Pathway
  • Precursor Generation: Friedel-Crafts oxalylation of phenol to yield benzofuran-2,3-dione .

  • Ring Opening/Protection: Base-mediated hydrolysis followed by O-benzylation to generate the 2-benzyloxyphenylglyoxylic acid intermediate.

  • Chemoselective Reduction: Wolff-Kishner reduction to the target phenylacetic acid.

SynthesisPathway Phenol Phenol (Starting Material) Benzofuran Benzofuran-2,3-dione (Cyclic Intermediate) Phenol->Benzofuran Oxalyl Chloride (Friedel-Crafts) KetoAcid 2-Benzyloxyphenyl- glyoxylic Acid (The Keto Acid Precursor) Benzofuran->KetoAcid 1. NaOH (Ring Open) 2. BnBr, K2CO3 Target 2-Benzyloxyphenyl- acetic Acid (Target) KetoAcid->Target N2H4, KOH (Wolff-Kishner)

Figure 1: Strategic workflow for the conversion of phenol to 2-benzyloxyphenylacetic acid via the keto acid intermediate.

Critical Experimental Considerations

Before proceeding, researchers must evaluate the stability of the ether linkage against the reduction method.

Reduction MethodReagentsCompatibility with Benzyl EtherVerdict
Catalytic Hydrogenation

, Pd/C
Poor (Cleaves ether)Avoid
Clemmensen Reduction Zn(Hg), HClModerate (Acid sensitive)Risky
HI / Red Phosphorus HI, Red PPoor (Cleaves ether)Avoid
Wolff-Kishner (Standard)

, KOH, High T
Excellent (Base stable)Recommended
Tosylhydrazone Red.

,

Excellent (Mild)Alternative

Expert Insight: While the Tosylhydrazone method (Caglioti reduction) is milder, the Huang-Minlon modification of Wolff-Kishner is preferred for scale-up due to lower reagent costs and simpler workup, provided the substrate lacks other base-sensitive groups (e.g., esters).

Detailed Protocol: Synthesis from Keto Acid Precursor

Phase 1: Generation of the Keto Acid Precursor

Note: If starting with commercially available 2-hydroxyphenylglyoxylic acid, skip to Step B.

Reagents: Phenol (1.0 eq), Oxalyl Chloride (1.1 eq), Benzyl Bromide (1.2 eq),


, NaOH.
  • Cyclization: React phenol with oxalyl chloride (neat or in ether) to form benzofuran-2,3-dione . This releases HCl gas (trap required).

  • Hydrolysis & Alkylation:

    • Dissolve benzofuran-2,3-dione in 10% NaOH (aq). The red lactone opens to form the yellow sodium 2-hydroxyphenylglyoxylate.

    • Add Benzyl Bromide (1.2 eq) and warm to 60°C for 4 hours.

    • Acidify with dilute HCl to precipitate 2-benzyloxyphenylglyoxylic acid .

    • QC Check:

      
      C NMR should show two carbonyl peaks: ~165 ppm (COOH) and ~185 ppm (Ar-CO-COOH).
      
Phase 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

This is the critical step converting the


-keto acid to the acetic acid.

Reagents:

  • 2-Benzyloxyphenylglyoxylic acid (10 mmol)

  • Hydrazine hydrate (80% or 64% aq solution, 100 mmol, 10 eq)

  • Potassium Hydroxide (KOH) pellets (40 mmol, 4 eq)

  • Diethylene Glycol (DEG) (20 mL)

Apparatus:

  • Round-bottom flask (100 mL)

  • Dean-Stark trap (optional but recommended for water removal)

  • Reflux condenser[1][2]

  • Oil bath capable of 220°C

Step-by-Step Procedure:

  • Hydrazone Formation (Low Temp): In the reaction flask, combine the keto acid, KOH, and diethylene glycol. Add hydrazine hydrate.[3][4]

    • Mechanism:[5][3][6][7][8][9][10][11][12] The base converts the acid to the carboxylate (soluble). Hydrazine attacks the ketone to form the hydrazone in situ.[6]

    • Action: Heat gently to 100–110°C for 1 hour. The solid KOH will dissolve, and the solution usually turns yellow/orange.

  • Water Removal (Temperature Ramp): Remove the reflux condenser (or set Dean-Stark to collect). Slowly raise the oil bath temperature to 190–200°C.

    • Critical Control Point: Water and excess hydrazine must distill off to allow the internal reaction temperature to rise. The internal temp must reach 180–190°C for the decomposition of the hydrazone to occur.

    • Visual Cue: Evolution of

      
       gas (bubbling) indicates the reduction is proceeding.
      
  • Decomposition (High Temp): Once the internal temperature is stable at ~190°C, reflux for 3–4 hours.

    • Safety: Ensure good ventilation. Hydrazine vapors are toxic.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (50 mL).

    • Acidification: Pour the alkaline solution into a slurry of concentrated HCl and ice (pH < 2). The 2-benzyloxyphenylacetic acid will precipitate as a solid.

    • Extraction: If the product oils out, extract with Ethyl Acetate (3 x 30 mL), dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water or Toluene/Petroleum Ether.

Phase 3: Alternative Protocol for Sensitive Substrates (Tosylhydrazone Method)

Use this if the substrate contains other groups sensitive to high heat or strong base.

  • Tosylhydrazone Formation: Reflux the keto acid with 1.1 eq p-toluenesulfonyl hydrazide in Ethanol for 2 hours. Cool and filter the solid hydrazone.[13]

  • Reduction: Dissolve the tosylhydrazone in THF/Methanol. Add Sodium Borohydride (

    
    , 4 eq) in portions. Stir at room temperature for 12 hours.
    
  • Workup: Quench with dilute acetic acid, extract, and purify.

Mechanistic Validation (Self-Correcting Logic)

The success of this protocol relies on the specific stability of the benzyl ether. The mechanism below illustrates why the Wolff-Kishner is superior: it proceeds via a carbanion intermediate, not a radical or metal-surface species that would attack the ether oxygen.

Mechanism Step1 Hydrazone Formation (C=N-NH2) Step2 Deprotonation by KOH (C=N-NH-) Step1->Step2 -H2O Step3 N2 Extrusion (Driving Force) Step2->Step3 Heat Step4 Carbanion Intermediate (Ar-CH--COO-) Step3->Step4 -N2 Gas Step5 Protonation by Solvent (Ar-CH2-COO-) Step4->Step5 +H (from DEG)

Figure 2: Mechanistic cascade of the Wolff-Kishner reduction.[5][4] Note the absence of acidic or hydrogenolytic steps that would threaten the benzyloxy group.

Analytical Data & Quality Control

To validate the synthesis, compare the spectral data of the precursor and the product.

FeaturePrecursor (Keto Acid)Product (Acetic Acid)Interpretation
IR Spectrum Two C=O bands (1720, 1680

)
One C=O band (1710

)
Loss of ketone carbonyl.

H NMR
No benzylic

(except O-Bn)
New singlet

3.6-3.8 ppm (2H)
Formation of

.

C NMR
Ketone C at ~185 ppmDisappearance of 185 ppm peakSuccessful reduction.

References

  • Milne, J. E., et al. (2011).[14] "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." Journal of Organic Chemistry. (Demonstrates the limitations of HI/P methods for sensitive ethers).

  • BenchChem. (2025).[2] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." (General overview of phenylacetic acid pathways).

  • Organic Chemistry Portal. "Wolff-Kishner Reduction." (Mechanistic details and variations).

  • Organic Syntheses. "Phenylacetic Acid." Org.[1][6][14][15] Synth. 1922, 2, 63. (Classic hydrolysis routes for comparison).

  • Master Organic Chemistry. (2018). "The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions." (Comparative analysis of reduction techniques).

Sources

Application Note: Biotransformation of Phenylalanine Analogs to 2-Oxopropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biocatalysis and medicinal chemistry. It details the enzymatic conversion of phenylalanine analogs to their corresponding


-keto acids (2-oxopropanoic acid derivatives) using membrane-bound L-amino acid deaminase (LAAD).

Abstract & Strategic Rationale

The conversion of L-phenylalanine and its structural analogs to 2-oxopropanoic acids (phenylpyruvates) is a critical step in the synthesis of non-natural amino acids, chiral drugs, and flavor compounds.[1] While chemical routes (e.g., Erlenmeyer azlactone synthesis) exist, they often suffer from harsh conditions and poor selectivity.

Biocatalytic routes offer mild, stereoselective alternatives. This guide focuses on the L-Amino Acid Deaminase (LAAD) pathway derived from Proteus mirabilis.[1][2][3][4] Unlike L-Amino Acid Oxidases (LAAO), LAAD does not generate hydrogen peroxide (


) as a byproduct.[1][5] This is a crucial advantage, as 

causes the oxidative decarboxylation of the target

-keto acid into an aldehyde, degrading the product yield.
Key Advantages of LAAD System:
  • Zero

    
     Production:  Prevents product degradation without the need for catalase.
    
  • Broad Substrate Specificity: Accepts halogenated and hydroxylated phenylalanine analogs.

  • Whole-Cell Robustness: The membrane-bound nature of LAAD makes whole-cell biocatalysis the most stable and cost-effective format.

Mechanistic Pathways

Understanding the enzymatic competition is vital for experimental design. The diagram below illustrates why LAAD is preferred over LAAO and Transaminases for this specific transformation.

BiotransformationPathways Substrate L-Phenylalanine (Analog) LAAD L-Amino Acid Deaminase (Proteus mirabilis) [No H2O2] Substrate->LAAD LAAO L-Amino Acid Oxidase (Snake Venom/Microbial) [Generates H2O2] Substrate->LAAO Transaminase Aminotransferase [Requires Keto-Acceptor] Substrate->Transaminase Product 2-Oxopropanoic Acid (Phenylpyruvate) Byproduct Benzaldehyde (Degradation) Product->Byproduct Degradation via H2O2 Ammonia NH3 H2O2 H2O2 H2O2->Product Oxidative Decarboxylation LAAD->Product Oxidative Deamination LAAD->Ammonia LAAO->Product LAAO->H2O2 Transaminase->Product Reversible Equilibrium

Figure 1: Comparative enzymatic pathways. LAAD provides a direct, irreversible route without toxic byproduct formation, whereas LAAO requires catalase to prevent product degradation.

Experimental Protocols

Protocol A: Biocatalyst Preparation (Recombinant E. coli)

Since P. mirabilis LAAD is a membrane-bound enzyme, purification is difficult and often results in activity loss. Using recombinant E. coli expressing the pmLAAD gene as a whole-cell biocatalyst is the industry standard.

Reagents:

  • Expression Host: E. coli BL21(DE3) harboring pET28a-pmLAAD.

  • Growth Medium: Terrific Broth (TB) or LB supplemented with Kanamycin (50 µg/mL).

  • Inducer: IPTG (Isopropyl

    
    -D-1-thiogalactopyranoside).
    

Steps:

  • Inoculation: Inoculate 10 mL LB (+Kan) with a single colony. Incubate overnight at 37°C, 200 rpm.

  • Scale-up: Transfer 1% (v/v) inoculum into 1 L TB medium in a baffled flask. Incubate at 37°C until

    
     reaches 0.6–0.8.
    
  • Induction: Cool culture to 20°C (critical for proper membrane insertion). Add IPTG to a final concentration of 0.1 mM.

  • Expression: Incubate at 20°C, 180 rpm for 16–20 hours.

  • Harvest: Centrifuge at 6,000

    
     g for 10 min at 4°C. Discard supernatant.
    
  • Wash: Resuspend pellet in 50 mM Potassium Phosphate Buffer (pH 7.5). Centrifuge again.

  • Storage: Store wet cells at 4°C (use within 48h) or flash freeze for storage at -80°C.

Protocol B: Biotransformation (Standard Operating Procedure)

This protocol is optimized for L-Phenylalanine and can be adapted for analogs (e.g., 4-fluoro-L-phenylalanine).

Reagents:

  • Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.5).

  • Substrate: L-Phenylalanine analog (10–30 g/L). Note: Solubility may vary by analog.

  • Biocatalyst: Wet cells from Protocol A (20–40 g/L wet cell weight).

Workflow:

  • Substrate Solution: Dissolve the phenylalanine analog in the buffer. Adjust pH to 7.5 with 5 M NaOH.

    • Expert Tip: If the substrate is hydrophobic (e.g., chlorinated analogs), add 1-5% (v/v) ethanol or DMSO to aid solubility, but ensure the final concentration does not inhibit the cells.

  • Reaction Initiation: Suspend the wet cells in the substrate solution to start the reaction.

  • Incubation: Incubate at 37°C with vigorous shaking (200–250 rpm).

    • Critical: Although LAAD does not use

      
       to make 
      
      
      
      , the electron transport chain (ETC) of the whole cell acts as the terminal electron acceptor. Good aeration is required to regenerate the oxidized state of the cofactor.
  • Monitoring: Sample 200 µL every 2 hours.

  • Termination: Stop reaction by centrifuging (12,000 rpm, 2 min) to remove cells. Acidify supernatant to pH < 2.0 with 6 M HCl to precipitate the product or prepare for extraction.

Protocol C: Analytical Monitoring (HPLC)

Phenylpyruvic acids exist in keto-enol equilibrium, which can complicate chromatograms. Acidic mobile phases stabilize the form.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general) and 290–300 nm (specific for the enol form of phenylpyruvates).

  • Temperature: 30°C.

Data Interpretation: L-Phenylalanine elutes early (more polar). The 2-oxopropanoic acid product elutes later. Calculate conversion based on the depletion of substrate and appearance of product peak area, calibrated against authentic standards.

Data Summary: Substrate Scope

The following table summarizes expected relative activities for common analogs based on Proteus LAAD specificity.

Substrate (Analog)Relative Activity (%)Solubility Note
L-Phenylalanine 100%Soluble at pH 7.5
4-Fluoro-L-Phe ~95%Good solubility
4-Chloro-L-Phe ~85%Requires co-solvent (low % DMSO)
L-Tyrosine ~110%Poor solubility; use low conc. or fed-batch
L-Tryptophan ~40%Significant steric hindrance
D-Phenylalanine 0%LAAD is strictly L-selective

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor aerationIncrease shaker speed or use baffled flasks to improve Oxygen Transfer Rate (OTR).
Product Degradation ContaminationEnsure sterile conditions; Proteus LAAD does not degrade the product, but contaminants might.
Incomplete Reaction Product InhibitionHigh concentrations of phenylpyruvate can inhibit LAAD. Use a resin (e.g., Amberlite) for in situ product removal (ISPR).
Cell Lysis High pH or ShearMaintain pH 7.0–8.0. Avoid excessive mechanical shear if cells are fragile.

References

  • Hou, Y., Hossain, G. S., Li, J., Shin, H. D., Liu, L., & Du, G. (2015).[4] Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches. Applied Microbiology and Biotechnology, 99(20), 8391–8402.[4] Link

  • Hou, Y., Hossain, G. S., Li, J., Shin, H. D., Liu, L., Du, G., & Chen, J. (2016).[4] Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling. PLOS ONE, 11(11), e0166457.[4] Link

  • Song, Y., Li, J., Shin, H. D., Liu, L., & Du, G. (2011). Expression and characterization of a second L-amino acid deaminase isolated from Proteus mirabilis in Escherichia coli. Journal of Basic Microbiology, 51(6), 634-641. Link

  • Xiong, H., et al. (2022). Biosynthesis of phenylpyruvic acid from l‐phenylalanine using chromosomally engineered Escherichia coli. Biotechnology and Applied Biochemistry. Link

  • FooDB. (n.d.). Compound Summary: 2-Oxo-3-phenylpropanoic acid. Link

Sources

Troubleshooting & Optimization

Purification of unstable alpha-keto acids from hydrolysis mixtures

Technical Support Center: Purification of Unstable -Keto Acids

Current Status: Operational | Topic: Hydrolysis Mixture Isolation

Triage: Immediate Stability Check

STOP AND CHECK: Before proceeding with any purification step, verify the state of your hydrolysis mixture.


spontaneous decarboxylationoxidative degradation
Symptom Diagnosis Immediate Action
Gas Evolution (Bubbling) Active DecarboxylationCool immediately to <4°C. Adjust pH to neutral (pH 6-7).
Darkening / Browning Aldol Polymerization / OxidationAdd antioxidant (e.g., ascorbic acid) or purge with

.
Emulsion Formation Keto-Enol TautomerizationDo not shake vigorously. Add brine (sat. NaCl).

Module 1: The Stability-Yield Paradox

Senior Scientist Insight: The fundamental challenge in purifying

The "Danger Zone" Mechanism

The carbonyl group at the


  • Heat: Increases kinetic energy for bond cleavage.

  • Oxidants:

    
     (often a byproduct of amino acid oxidase hydrolysis) causes oxidative decarboxylation.
    
  • Acid: Protonation of the carbonyl oxygen facilitates the loss of

    
    .
    
Visualizing the Instability Pathways

The following diagram illustrates the competing degradation pathways you must inhibit.

KetoAcidInstabilitycluster_0Protective StrategyKAα-Keto Acid(Target)DecarbAldehyde + CO2(Irreversible Loss)KA->Decarb Heat / Acid / H2O2PolymerBrown Polymers(Aldol Condensation)KA->Polymer Basic pH / TimeSaltCalcium Salt(Stable Form)KA->Salt Ca(OH)2 / pH 7-8

Caption: Degradation vs. Stabilization pathways. Note that salt formation is the only reversible "safe harbor."

Module 2: Core Protocols

Protocol A: The "Calcium Fortress" (Recommended)

Best for: Large scale isolation, storage stability, and preventing oiling out.

The Logic: Free

  • Quench & Neutralize:

    • If enzymatic hydrolysis: Add Catalase (0.1% w/v) to destroy residual

      
      .
      
    • Adjust mixture to pH 7.5 - 8.0 using

      
      .
      
  • Salt Precipitation:

    • Add 1.1 equivalents of

      
        (dissolved in minimum water) slowly while stirring.
      
    • Observation: A white precipitate (the Calcium

      
      -keto carboxylate) should form.
      
    • Troubleshooting: If no precipitate forms, add Ethanol (up to 20% v/v) to lower dielectric constant and force precipitation.

  • Isolation:

    • Filter the solid.[1] Wash with ice-cold water/ethanol (1:1).

    • Result: This salt is stable at room temperature for months.

  • Regeneration (Just-in-Time):

    • Suspend salt in Ethyl Acetate.

    • Add 1M

      
       dropwise at 0°C  until solid dissolves.
      
    • Separate organic layer immediately.

Protocol B: The "Cold-Acid" Extraction

Best for: Analytical samples or immediate use in synthesis.

The Logic: By keeping the temperature near freezing, we kinetically inhibit the decarboxylation reaction even at low pH.

StepActionTechnical Note
1. Pre-Cooling Cool hydrolysis mixture to <4°C .Essential. Do not skip.
2. Solvent Prep Pre-chill Ethyl Acetate or MTBE .Ether is acceptable but volatile; MTBE prevents emulsions better.
3. Acidification Add cold 2M

dropwise to pH 2.0.
Monitor temperature. If T > 10°C, stop and recool.
4. Extraction Extract rapidly (minimize contact time).

-KAs partition into the organic phase.
5. Drying Dry over

(anhy) at 0°C .
Magnesium sulfate can sometimes coordinate with the keto group; Sodium sulfate is safer.
6. Concentration Rotary evaporate at <30°C .Do not heat bath. Use high vacuum.

Module 3: Troubleshooting Guide

Issue 1: "My product is an oil, not a solid."
  • Cause: Many

    
    -keto acids (like phenylpyruvic acid) have low melting points and are prone to "oiling out" due to impurities.
    
  • Fix: Do not attempt to crystallize the free acid directly. Convert to the Sodium or Calcium salt (Protocol A). If you must have the free acid, use a seed crystal and keep at -20°C.

Issue 2: "Low recovery after extraction."
  • Cause: Keto-enol tautomerization.[2][3] The enol form is more water-soluble and can be stabilized by hydrogen bonding with water.

  • Fix:

    • Salt Out: Saturate the aqueous phase with

      
       before extraction.
      
    • Solvent Switch: Switch from Ethyl Acetate to MIBK (Methyl Isobutyl Ketone) for higher partition coefficients of hydrophobic keto acids.

Issue 3: "The solution turned yellow/brown during acidification."
  • Cause: Oxidative decarboxylation triggered by residual peroxides from enzymatic steps.

  • Fix: You must treat the mixture with Sodium Bisulfite (

    
    )  or Catalase before acidification. Once brown, the polymer cannot be reversed.
    

Module 4: Advanced Purification Workflow

For high-purity requirements (>98%), simple extraction is insufficient. Use this integrated workflow.

PurificationWorkflowStartHydrolysis Mixture(pH > 8)QuenchAdd Catalase / Bisulfite(Destroy H2O2)Start->QuenchFilterFiltration(Remove Enzymes/Debris)Quench->FilterPrecipAdd CaCl2(Form Ca-Salt)Filter->PrecipWashWash Precipitate(Remove unreacted substrate)Precip->WashRegenSuspend in EtAc + Cold HCl(Regenerate Free Acid)Wash->RegenFinalPure α-Keto AcidRegen->Final

Caption: Integrated workflow prioritizing stability via salt formation.

FAQ: Frequently Asked Questions

Q: Can I use rotary evaporation at 40°C? A: No. For phenylpyruvic acid and similar unstable acids, 40°C is sufficient to initiate autocatalytic decomposition. Use a high-vacuum pump to allow evaporation at <25°C.

Q: Why do I see multiple spots on TLC/HPLC for a pure compound? A: This is likely enolization .

Q: How do I store the purified acid? A: Store as the calcium salt at room temperature (indefinite stability). If you must store the free acid, keep it at -80°C under Argon.

References

  • Organic Syntheses. (1946). Phenylpyruvic Acid Preparation and Instability Notes. Coll. Vol. 2, p.519. Link

  • Vertex AI / Google Patents. (1978). Process for calcium salts of α-ketocarboxylic acids. US Patent 4076745A. Link

  • Journal of Biological Chemistry. (1987). pH regulation of mitochondrial branched chain α-keto acid transport. J. Biol. Chem. 262, 9629–9635.[4] Link

  • MDPI. (2020). Precipitation of Inorganic Salts in Mitochondrial Matrix (Solubility Products). Biomolecules 10(5). Link

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms of Alpha vs Beta Keto Acids. Link

Technical Guide: Troubleshooting Low Yields in Erlenmeyer Azlactone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Erlenmeyer-Plöchl azlactone synthesis is the cornerstone method for generating


-unsaturated amino acid precursors.[1][2] While theoretically straightforward—condensing an aldehyde with an 

-acylglycine (typically hippuric acid) using acetic anhydride (

) and a base—it is notoriously capricious.[1][2]

Low yields usually stem from a competition between the desired Perkin-type condensation and three primary failure modes: hydrolysis (moisture sensitivity), polymerization (thermal instability), or ring-opening (work-up failure).[1][2]

Use the logic tree below to diagnose your specific failure mode before proceeding to the technical deep dive.

TroubleshootingTree Start Observation: Low Yield Q1 What is the physical state of the crude? Start->Q1 Res1 Black/Dark Tar Q1->Res1 Res2 Clear/Yellow Solution (No Precipitate) Q1->Res2 Res3 White Solid (Wrong MP) Q1->Res3 Cause1 Cause: Thermal Polymerization or Aldehyde Decomposition Res1->Cause1 Cause2 Cause: Solvent Lock or Failed Condensation Res2->Cause2 Cause3 Cause: Hydrolysis (Azlactone Ring Opening) Res3->Cause3 Action1 Action: Switch to milder base (Ca(OAc)2) or lower Temp Cause1->Action1 Action2 Action: Check Anhydride Quality & Induce Crystallization (EtOH) Cause2->Action2 Action3 Action: Verify Anhydrous Conditions & Avoid aqueous wash at high pH Cause3->Action3

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss based on crude product appearance.

The Reaction Mechanism & Critical Control Points[1][2][3]

To troubleshoot effectively, one must understand that this reaction is a dehydration-cyclization followed by a condensation .[1][2] If the first step fails, the second cannot occur.[1][2]

The Pathway[1][2][3][4][5][6][7][8][9]
  • Cyclization: Hippuric acid cyclizes to form the 5-oxazolone (azlactone) intermediate.[1][2] This requires active Acetic Anhydride. [1][2]

  • Deprotonation: The C-4 proton of the azlactone is acidic (

    
    ).[1][2] The base (Acetate) generates the enolate.[1][2]
    
  • Condensation: The enolate attacks the aldehyde.[1][2]

  • Elimination: Loss of the acetoxy group yields the double bond.[1][2]

Critical Control Points (CCP)
CCPParameterWhy it failsCorrective Action
1 Reagent Quality

hydrolyzes to acetic acid over time.[1][2] Acetic acid cannot drive the cyclization of hippuric acid.[1][2]
Distill

before use or use a fresh, sealed bottle.
2 Base Selection Sodium Acetate (NaOAc) is basic enough to degrade sensitive aldehydes (aliphatic) or cause Cannizzaro side-reactions.[1][2]Use fused (anhydrous) NaOAc.[1][2] For sensitive substrates, switch to Lead(II) Acetate or Calcium Acetate [1].[1][2]
3 Temperature High heat (>100°C) promotes polymerization of the product azlactone, forming "tars."[1][2]Maintain 80-90°C. Do not reflux vigorously unless necessary for unreactive substrates.[1][2]
4 Quench The azlactone ring is susceptible to hydrolysis by water, reverting to the acylamino acrylic acid (open chain).[1][2]Quench with cold ethanol first, not water.[1][2] Ethanol solvolysis is slower and helps precipitation.[1][2]

Step-by-Step Troubleshooting Protocol

This protocol is designed to be self-validating . If you do not observe the expected visual cue at each step, stop and address the issue before proceeding.

Step 1: Reagent Preparation (The Foundation)[1][2][3]
  • Protocol: Mix Hippuric acid (1.0 eq), Aldehyde (1.0 eq), and Fused Sodium Acetate (1.0 eq) in Acetic Anhydride (3.0 - 5.0 eq).

  • The "Why": You need excess anhydride to serve as both solvent and dehydrating agent.[1][2]

  • Troubleshooting:

    • Issue: "My NaOAc is clumpy."

    • Fix:You must fuse it. Heat NaOAc in a porcelain dish with a Bunsen burner until it melts and resolidifies. Water in the base will immediately destroy an equivalent amount of anhydride [2].[1][2]

Step 2: The Heating Phase (Kinetics)[1][2][3]
  • Protocol: Heat on a steam bath or oil bath at 80-90°C.

  • Visual Cue: The mixture should transition from a suspension to a clear, yellow/orange solution within 15-30 minutes.[1][2]

  • Troubleshooting:

    • Issue: "It turned black immediately."

    • Diagnosis: Thermal decomposition.[1][2] Your aldehyde is likely unstable at these temperatures (common with aliphatic aldehydes).[1][2]

    • Fix: Switch to microwave irradiation (solvent-free on Alumina support) or use

      
       catalysis at lower temperatures [3].[1][2]
      
Step 3: Isolation (The Crash-out)[1][2][3]
  • Protocol: Cool the mixture to ~60°C. Slowly add 95% Ethanol (approx. 2x reaction volume). Allow to stand at 0°C overnight.[1][2]

  • The "Why": Ethanol destroys excess

    
     (forming ethyl acetate/acetic acid) without hydrolyzing the azlactone ring as aggressively as water would.[1][2] It also improves crystallinity.[1][2]
    
  • Troubleshooting:

    • Issue: "No precipitate formed even at 0°C."[1][2]

    • Diagnosis: The product is too soluble in the acetic acid/ethanol mix, or no reaction occurred.[1][2]

    • Fix: Pour the mixture into ice-cold water with vigorous stirring. If a solid forms, filter immediately.[1][2] If an oil forms, decant the water and trituruate the oil with cold methanol.[1][2]

Substrate-Specific Optimization

The electronic nature of your aldehyde dictates the reaction rate and necessary forcing conditions.[1][2]

SubstrateLogic Input Aldehyde Type Type1 Electron Withdrawing (e.g., -NO2, -Cl) Input->Type1 Type2 Electron Donating (e.g., -OMe, -NMe2) Input->Type2 Type3 Aliphatic / Unstable Input->Type3 Res1 Fast Reaction High Yield Standard Conditions Type1->Res1 Res2 Slow Reaction Requires Catalysis (ZnCl2 or longer time) Type2->Res2 Res3 Fails (Tars) Requires Mild Conditions (Microwave/Alumina) Type3->Res3

Figure 2: Impact of aldehyde electronics on reaction conditions.

  • Electron-Poor Aldehydes (Reactive): React rapidly.[1][2] Watch for exotherms that can lead to tarring.[1][2]

  • Electron-Rich Aldehydes (Sluggish): The carbonyl carbon is less electrophilic.[1][2]

    • Optimization: Add a Lewis Acid catalyst like Zinc Chloride (

      
      ) or Aluminum Chloride (
      
      
      
      ) to activate the carbonyl [4].[1][2]

Frequently Asked Questions (FAQs)

Q: My product is a sticky oil that won't crystallize. How do I save it? A: This is common. The oil often contains occluded acetic anhydride/acid.[1][2] Dissolve the oil in a minimal amount of boiling ethanol or ethyl acetate and let it cool very slowly. Scratching the glass side of the flask can induce nucleation.[1][2] If that fails, column chromatography (Silica, Hexane/EtOAc) is required, but be aware that silica is slightly acidic and can hydrolyze the ring if wet.[1][2]

Q: Can I use hydrated Sodium Acetate (


)? 
A: Absolutely not.  The 3 equivalents of water will hydrolyze 3 equivalents of your acetic anhydride immediately, generating heat and acetic acid, which kills the cyclization efficiency.[1][2] You must use anhydrous (fused) acetate.[1][2]

Q: Why is the color of my product different from the literature? A: Azlactones are highly conjugated systems.[1][2]

  • Yellow/Orange:[1][2] Normal for phenyl-substituted azlactones.[1][2]

  • Red/Brown:[1][2][3] Indicates extended conjugation (e.g., nitro-groups) or, more likely, contamination with oxidation byproducts.[1][2] Recrystallize from ethanol.

Q: I need to synthesize an aliphatic azlactone, but the Erlenmeyer method keeps failing. A: The classic Erlenmeyer conditions are too harsh for aliphatic aldehydes (aldol condensation competes). Switch to the Bergmann-Stern modification or use calcium acetate with microwave irradiation, which has been proven to improve yields for alkyl substrates [5].[1][2]

References

  • Conway, P. A., Devine, K., & Paradisi, F. (2009).[1][2] A simple and efficient method for the synthesis of Erlenmeyer azlactones.[1][2][4][5][6][7][8] Tetrahedron, 65(15), 2935-2939.[1][2] Link[1][2]

  • Carter, H. E. (1946).[1][2] Azlactones. Organic Reactions, 3, 198.[1][2] Link[1][2]

  • Paul, S., Nanda, P., Gupta, R., & Loupy, A. (2004).[1][2] Calcium acetate catalyzed synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones under solvent-free conditions.[1][2][6] Tetrahedron Letters, 45(2), 425-427.[1][2] Link[1][2]

  • Bautista, F. M., Campelo, J. M., Garcia, A., Luna, D., Marinas, J. M., & Romero, A. A. (2002).[1][2] Study of the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate on phosphate-modified AlPO4-Al2O3 catalysts. Journal of the Chemical Society, Perkin Transactions 2, (2), 227-234.[1][2] Link

  • Patil, S., Jadhav, S. D., & Deshmukh, M. B. (2011).[1][2] Microwave assisted synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions. Archives of Applied Science Research, 3(1), 203-208.[1][2] Link

Sources

Removing green oil impurities from phenylpyruvic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting and Removal of Green Oil Impurities During Phenylpyruvic Acid Crystallization

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for the purification of phenylpyruvic acid. As a crucial intermediate in pharmaceuticals and other chemical industries, the purity of phenylpyruvic acid is paramount[1]. A common and often perplexing issue encountered during its synthesis and subsequent crystallization is the appearance of a persistent green, oily impurity. This phenomenon is noted even in established synthesis protocols, where droplets of a "pale green oil" can separate from the boiling solution[2].

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the problem and robust, field-proven solutions. We will explore the causality behind each experimental choice, ensuring that every protocol is a self-validating system for achieving high-purity crystalline phenylpyruvic acid.

Frequently Asked Questions (FAQs): Understanding the Green Oil Impurity

Q1: What is the likely chemical nature of the "green oil" impurity?

The "green oil" is typically a complex mixture of high-molecular-weight by-products, degradation products, or residual starting materials from the synthesis reaction[3]. Phenylpyruvic acid itself is unstable and can decompose, especially when heated over time[2]. These degradation pathways, along with potential side-reactions, can form conjugated organic molecules. Such conjugated systems are often responsible for absorbing light in the visible spectrum, leading to colored impurities[4]. While the exact composition can vary based on the synthesis route, it is fundamentally an impurity with different solubility and physical properties than the target phenylpyruvic acid.

Q2: Why does this impurity "oil out" instead of crystallizing or staying dissolved?

"Oiling out" occurs when a substance separates from a solution as a liquid rather than a solid crystal[5]. This typically happens for one of two reasons:

  • High Impurity Concentration: The presence of significant impurities can depress the melting point of the mixture. The solution may become supersaturated at a temperature that is above the melting point of the impure solid, causing it to separate as a molten oil[5].

  • Rapid Cooling or High Concentration: If a highly concentrated solution is cooled too quickly, the molecules of phenylpyruvic acid do not have sufficient time to orient themselves into a crystal lattice. This disordered precipitation can trap solvent and impurities, resulting in an oily phase[5].

The green oil is often less soluble in the chosen crystallization solvent than phenylpyruvic acid, particularly at higher temperatures, leading to its separation as a distinct liquid phase[2].

Q3: How does the green oil impurity affect the final product quality?

The presence of this oily impurity has several detrimental effects:

  • Reduced Purity and Yield: The oil physically coats the surface of the desired phenylpyruvic acid crystals, trapping other soluble impurities and solvent. This significantly lowers the purity of the final product and complicates drying. Attempts to remove it can lead to substantial loss of the desired compound[2][5].

  • Inconsistent Crystal Formation: Impurities disrupt the regular arrangement of molecules in a crystal lattice, which can inhibit crystallization altogether or lead to poor quality, smaller, or irregularly shaped crystals[6].

  • Downstream Process Complications: For pharmaceutical applications, such impurities can interfere with subsequent reaction steps, affect the final drug product's stability, and pose significant regulatory challenges[7].

Troubleshooting Guide: From Green Oil to Pure Crystals

This section provides a logical, step-by-step approach to diagnosing and solving the green oil impurity issue.

Troubleshooting Workflow

G start Start: Crude Phenylpyruvic Acid with Green Oil Impurity dissolve Dissolve crude product in a minimum amount of appropriate hot solvent. start->dissolve observe Observe the hot solution. Is the green oil a separate, insoluble phase? dissolve->observe hot_filter YES: Perform Hot Gravity Filtration to remove the insoluble oil. observe->hot_filter Insoluble Oil observe2 NO: The solution is colored green but homogeneous. Is the color intense? observe->observe2 Homogeneous Solution filtrate Process the clear filtrate. hot_filter->filtrate cool Allow the clear, hot filtrate to cool slowly and undisturbed. filtrate->cool charcoal YES: Add a small amount of activated carbon (charcoal). observe2->charcoal Intense Color observe2->cool Faint Color boil_filter Boil briefly, then perform hot gravity filtration to remove carbon. charcoal->boil_filter boil_filter->cool crystallize Observe the cooling process. Do pure crystals form? cool->crystallize collect YES: Collect crystals by vacuum filtration. Wash with ice-cold solvent and dry. crystallize->collect Crystals Form oil_out NO: An oil separates during cooling. crystallize->oil_out Oiling Out end End: Pure Phenylpyruvic Acid Crystals collect->end troubleshoot_oil Troubleshoot 'Oiling Out': 1. Re-heat the mixture to re-dissolve. 2. Add more solvent (10-20% excess). 3. Ensure slow cooling (insulate flask). oil_out->troubleshoot_oil troubleshoot_oil->cool Retry Cooling

Caption: Troubleshooting workflow for green oil removal.

Q&A: Specific Scenarios & Solutions

Scenario 1: During dissolution in hot solvent, the green oil forms a separate, insoluble layer.

  • Problem: The impurity is largely insoluble in the hot crystallization solvent. This is a best-case scenario as it allows for physical separation.

  • Solution: Hot Gravity Filtration. This is the most direct and effective method for removing insoluble impurities[8][9].

    • Causality: The principle is simple: the desired phenylpyruvic acid is dissolved in the hot solvent, while the insoluble oil is not. By filtering the solution while it is still hot, the oil is physically trapped by the filter paper, allowing the pure, dissolved product to pass through in the filtrate[3].

    • Protocol: See Experimental Protocol 2 for a detailed guide. The key is to keep the entire apparatus (funnel, filter paper, receiving flask) hot to prevent premature crystallization of the phenylpyruvic acid during filtration.

Scenario 2: The entire solution has a green tint, but it is homogeneous (no separate oil phase).

  • Problem: The colored impurity is soluble in the hot solvent, meaning it cannot be removed by simple filtration.

  • Solution: Activated Carbon (Charcoal) Treatment. Activated carbon is a highly porous material with a large surface area that excels at adsorbing colored organic molecules[10][11][12].

    • Causality: The high affinity of activated carbon for large, flat, conjugated compounds allows it to selectively pull these colored impurities out of the solution and onto its surface[4].

    • Protocol: See Experimental Protocol 3 . It is critical to add the carbon to the hot (but not boiling) solution and then perform a hot gravity filtration to remove the carbon particles before cooling.

    • Scientist's Note: Use carbon sparingly. An excess amount will adsorb your desired product, leading to a significant decrease in yield[4]. Start with an amount that fits on the tip of a spatula.

Scenario 3: After hot filtration and upon cooling, a green oil separates instead of white crystals.

  • Problem: The solution is "oiling out." As discussed in the FAQs, this is likely due to the solution being too concentrated or cooling too rapidly[5].

  • Solution: Re-heat, Dilute, and Cool Slowly.

    • Re-heat: Place the flask back on the heat source and re-dissolve the oil completely.

    • Dilute: Add a small, measured amount of additional hot solvent (e.g., 10-20% more than the initial volume). This increases the volume in which the compound is dissolved, lowering the saturation point and preventing it from crashing out of solution too early[5].

    • Cool Slowly: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool to room temperature on the benchtop, perhaps insulated with a beaker of hot water or glass wool. Slow cooling gives the molecules time to align properly and form a stable crystal lattice, which naturally excludes impurity molecules[9][13]. Once the solution has reached room temperature and crystals have formed, you can then move it to an ice bath to maximize yield.

Data Presentation: Solvent Selection

Choosing the correct solvent is the foundation of a successful crystallization[14]. The ideal solvent should dissolve phenylpyruvic acid well at high temperatures but poorly at low temperatures[13]. Based on chemical literature, several solvents are viable.

SolventSolubility Profile & NotesSource(s)
Ethanol Soluble. A patent describes recrystallization from ethanol.[1][15]
Benzene Soluble; listed as a potential recrystallization solvent.[2][16]
Chloroform Listed as a potential recrystallization solvent.[2]
Ethylene Chloride Listed as a potential recrystallization solvent.[2]
Water Phenylpyruvic acid is soluble in water, but its hydrophobic phenyl group may limit this. Often used in combination with an organic solvent.[17][18]
DMSO / DMF High solubility (10 mg/ml in DMSO, 25 mg/ml in DMF). More suitable for creating stock solutions than for crystallization due to high boiling points and high solubility at room temperature.[15]

Note: Phenylpyruvic acid's instability can lead to losses during recrystallization[2]. It is advisable to work efficiently and avoid prolonged heating.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol forms the basis for the purification process.

G cluster_dissolve Step 1: Dissolution cluster_purify Step 2: Purification (If Needed) cluster_crystallize Step 3: Crystallization cluster_isolate Step 4: Isolation a Place crude solid in Erlenmeyer flask. b Add a stir bar and place on a hot plate. a->b c Add the minimum amount of near-boiling solvent dropwise until the solid just dissolves. b->c d If insoluble oil is present, proceed to Hot Filtration (Protocol 2). e If solution is colored, proceed to Carbon Treatment (Protocol 3). f Remove flask from heat, cover, and allow to cool slowly to room temperature. g Once crystals have formed, cool further in an ice-water bath for ~20 mins to maximize yield. f->g h Set up a Büchner funnel for vacuum filtration. i Collect crystals by pouring the cold slurry into the funnel under vacuum. h->i j Wash crystals with a small amount of ice-cold solvent to remove residual impurities. i->j k Allow crystals to dry on the funnel under vacuum. j->k

Sources

Optimizing pH for extraction of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #EXT-8829-BPPA Subject: Optimization of pH for Extraction of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid Status: Open / Resolution Provided Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges with the isolation of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid . This molecule combines a lipophilic aryl-ether tail with a polar, reactive


-keto acid head.

The critical control point is pH management .

  • Too High (> pH 4.0): The molecule remains ionized (water-soluble), leading to massive yield loss.

  • Too Low (< pH 1.0) or Warm: The

    
    -keto acid moiety becomes unstable, risking decarboxylation to the corresponding aldehyde or oxidative degradation.
    

This guide defines the precise physicochemical window for extraction to maximize recovery and purity.

Part 1: The pH "Sweet Spot" (Theory & Calculation)

To extract an organic acid, we must suppress its ionization. The equilibrium is governed by the Henderson-Hasselbalch equation:


[1]

Physicochemical Profile:

  • Target Molecule: 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid

  • Functional Group:

    
    -Keto Carboxylic Acid[2][3][4]
    
  • Estimated pKa: ~3.3 – 3.5 (Based on phenylpyruvic acid analogs)

  • Lipophilicity (LogP): High (due to the benzyloxy and phenyl groups), facilitating organic phase transfer only when protonated.

The Extraction Rule of Thumb: To achieve >99% extraction efficiency into the organic phase, the aqueous pH must be at least 2 units below the pKa .



Data Table: Theoretical Recovery vs. pH

Aqueous pH Species Dominance Predicted Organic Recovery Risk Factor

| > 5.0 | Carboxylate Anion (


) | < 1% | High Yield Loss |
| 3.5 (pKa)  | 50% Ionized / 50% Neutral | ~50% | Poor Separation |
| 2.5  | ~90% Neutral (

) | ~90% | Moderate Yield | | 1.0 – 1.5 | > 99% Neutral (

)
| > 99% | Optimal | | < 0.5 | Fully Protonated | > 99% | High Degradation Risk |

Part 2: Optimized Extraction Protocol

Pre-requisites:

  • Solvent: Ethyl Acetate (EtOAc) is recommended over Dichloromethane (DCM) for

    
    -keto acids due to better solubility of the polar head group, though DCM provides cleaner phase separation if emulsions are an issue.
    
  • Acid: 1N HCl (preferred) or 2M H2SO4. Avoid concentrated acids to prevent "hot spots."

  • Temperature: CRITICAL. All steps must be performed at 0–5°C .

Step-by-Step Methodology
  • Quenching/Preparation:

    • Cool the aqueous alkaline reaction mixture to 0°C in an ice bath.

    • Why:

      
      -Keto acids are prone to decarboxylation (releasing 
      
      
      
      ) at elevated temperatures, especially in acidic environments.
  • Acidification (The Critical Step):

    • Add 1N HCl dropwise with vigorous stirring.

    • Monitor pH continuously using a calibrated probe (paper is often inaccurate due to organic solvent bleaching).

    • Stop exactly at pH 1.5.

    • Observation: The solution should turn turbid as the free acid precipitates or oils out.

  • Extraction:

    • Add cold EtOAc (vol/vol 1:1 relative to aqueous phase).

    • Shake gently (do not shake violently; the benzyloxy group acts as a surfactant).

    • Separate layers immediately.

  • Washing & Drying:

    • Wash the organic layer once with cold Brine (saturated NaCl). Do not wash with water, as this raises the pH and redissolves the acid.

    • Dry over anhydrous

      
       (Sodium Sulfate) for 15 minutes.
      
    • Filter and concentrate in vacuo at < 35°C .

Part 3: Troubleshooting Guide

Issue 1: "I see gas bubbles during acidification."
  • Diagnosis: Decarboxylation is occurring.[5][6] You are losing your product as

    
     and forming the corresponding aldehyde (2-(benzyloxy)phenylacetaldehyde).
    
  • Cause: Temperature too high or local pH too low (acid added too fast).

  • Fix: Ensure internal temperature is < 5°C. Use dilute acid (1N) and improve stirring to prevent local concentration spikes.

Issue 2: "The layers won't separate (Emulsion)."
  • Diagnosis: The 2-benzyloxy group is bulky and lipophilic, while the keto-acid head is polar. At the interface, this molecule acts like a detergent.

  • Fix:

    • Add solid NaCl to the aqueous layer to increase ionic strength (Salting Out).

    • Filter the entire emulsion through a pad of Celite.

    • If using EtOAc, switch to DCM (denser than water) for the second extraction to break the emulsion.

Issue 3: "My product turned dark yellow/brown upon concentration."
  • Diagnosis: Enolization and Aldol-type polymerization.

    
    -keto acids exist in equilibrium with their enol forms.
    
  • Fix:

    • Do not heat the rotavap bath above 35°C.

    • Store the isolated solid under Nitrogen at -20°C immediately.

    • Avoid keeping the product in solution for extended periods.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for the extraction process.

ExtractionWorkflow Start Alkaline Reaction Mixture (pH > 10) Cooling Cool to 0-5°C (Ice Bath) Start->Cooling Acidify Add 1N HCl dropwise Target pH 1.5 Cooling->Acidify CheckPH Check pH Acidify->CheckPH CheckPH->Start pH < 0.5 (Risk!) CheckPH->Acidify pH > 2.0 Extract Extract with Cold EtOAc CheckPH->Extract pH 1.0 - 1.5 PhaseSep Phase Separation Extract->PhaseSep Emulsion Add Brine / Filter Celite PhaseSep->Emulsion Emulsion Formed WashDry Wash (Brine) -> Dry (Na2SO4) PhaseSep->WashDry Clear Layers Emulsion->PhaseSep Concentrate Evaporate < 35°C WashDry->Concentrate

Caption: Figure 1. Optimized workflow for the isolation of labile


-keto acids, highlighting critical pH checkpoints and emulsion handling.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bicarbonate (


) to wash the organic layer? 
A: Absolutely NOT. 

is a base. It will deprotonate your carboxylic acid (turning it back into the salt) and pull it back into the aqueous waste layer. Use saturated Brine or slightly acidic water (pH 2) only.

Q: Why does the color change from yellow to colorless when I acidify? A: This is normal. The enolate form (basic pH) often has extended conjugation and appears yellow. The keto-acid form (acidic pH) is typically less colored. However, a deep brown color indicates decomposition.

Q: Can I store the extracted acid in solution overnight? A: It is not recommended.


-Keto acids can undergo oxidative decarboxylation in solution. If you must pause, remove the solvent, flush the solid with Argon, and store at -20°C.

References

  • PubChem. Phenylpyruvic Acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Phenylpyruvic Acid.[3] Org.[2][3][4][5][7] Synth. 1939, 19, 77. Available at: [Link]

  • Master Organic Chemistry. The Henderson-Hasselbalch Equation and Extraction Efficiency. Available at: [Link]

  • MDPI.

    
    -Keto Acids. Catalysts 2025.[8] Available at: [Link]
    

Sources

Technical Support Guide: Solvent Selection for Recrystallization of 2-Oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Alpha-Keto Challenge

Recrystallizing derivatives of 2-oxopropanoic acid (pyruvic acid) presents a unique set of challenges compared to standard organic acids. The


-keto moiety introduces high reactivity—specifically susceptibility to aldol-like self-condensation (polymerization) , decarboxylation , and oxidation . Furthermore, the polarity difference between the carbonyl/carboxyl head and the alkyl tail often leads to the dreaded "oiling out" phenomenon rather than crystal formation.

This guide moves beyond generic solubility rules. It provides a decision framework based on the specific subclass of the derivative: Salts (e.g., Sodium Pyruvate), Esters (e.g., Ethyl Pyruvate), or Solid Organic Derivatives (e.g., Amides/Hydrazones).

Decision Framework: Solvent System Selection

Do not apply a "one-size-fits-all" solvent.[1] Use the decision tree below to identify the correct solvent system for your specific derivative.

Workflow Visualization

SolventSelection Start Identify Derivative Class IsSalt Ionic Salt (e.g., Na-Pyruvate) Start->IsSalt IsLiquid Liquid Ester (e.g., Ethyl Pyruvate) Start->IsLiquid IsSolidOrganic Solid Organic (Amides, Hydrazones) Start->IsSolidOrganic SaltSolvent Primary: Water Anti-Solvent: Ethanol IsSalt->SaltSolvent LiquidAction STOP: Do Not Recrystallize IsLiquid->LiquidAction PolarityCheck Check Polarity IsSolidOrganic->PolarityCheck SaltTechnique Technique: Cold-Stream Precipitation SaltSolvent->SaltTechnique LiquidAlt Use Vacuum Distillation or Column Chromatography LiquidAction->LiquidAlt NonPolar Non-Polar/Lipophilic PolarityCheck->NonPolar Polar Polar/H-Bonding PolarityCheck->Polar SolventA Hexane / Ethyl Acetate NonPolar->SolventA SolventB Ethanol / Water (Avoid Methanol if ester) Polar->SolventB

Figure 1: Decision matrix for selecting purification methods based on the chemical nature of the pyruvic acid derivative.

Technical FAQs & Troubleshooting

Q1: I am trying to recrystallize Ethyl Pyruvate, but it won't solidify. What is wrong?

Diagnosis: You are fighting physics. Root Cause: Ethyl pyruvate has a melting point of approximately -58°C [1].[2] It is a liquid at room temperature.[2][3] Corrective Action:

  • Do not recrystallize. Standard recrystallization is impossible without specialized cryogenic equipment.

  • Purification Method: Use Vacuum Distillation .

    • Note: Ethyl pyruvate is prone to hydrolysis. Ensure glassware is dry.

    • Boiling Point: ~144°C at 760 mmHg, but distill under reduced pressure (e.g., 45-50°C at 10 mmHg) to prevent thermal decomposition [1].

Q2: My Sodium Pyruvate is "oiling out" (forming a gum) instead of crystallizing.

Diagnosis: Liquid-Liquid Phase Separation (LLPS). Root Cause: The anti-solvent (ethanol) was added too quickly or at too high a temperature, causing the salt to crash out as a hydrated oil rather than a crystal lattice. Corrective Action:

  • Temperature Control: The receiving anti-solvent must be ice-cold (0–5°C) .

  • Reverse Addition: Do not add ethanol to the water solution. Add the concentrated aqueous solution dropwise into the stirring ethanol.

  • Agitation: High shear stirring is required during addition to disperse the droplets before they coalesce into an oil.

Q3: Why did my product turn yellow/brown during heating?

Diagnosis: Thermal polymerization (Aldol condensation). Root Cause: The


-keto group is highly electrophilic. Heating >50°C, especially in alkaline or neutral conditions, triggers self-condensation into zymonic acid  derivatives [2].
Corrective Action: 
  • Limit Heat: Never boil solvents to dissolve these derivatives if possible. Use sonication at <40°C.

  • Acidify: If your derivative allows, keeping the pH slightly acidic (pH 4-5) can stabilize the keto form against polymerization.

Master Protocol: Purification of Sodium Pyruvate

Applicable to: Alkali metal salts of 2-oxopropanoic acid.

Objective: Isolate high-purity crystalline salt from crude reaction mixtures while preventing hydrate gum formation.

Reagents
  • Solvent A (Good Solvent): High-purity Water (Milli-Q).

  • Solvent B (Anti-Solvent): Absolute Ethanol (anhydrous).

Step-by-Step Procedure
StepActionTechnical Rationale
1 Dissolution Dissolve crude solid in the minimum volume of Water at Room Temp (20-25°C). Do not heat.
2 Filtration Filter through a 0.45

m membrane (PTFE or Nylon) to remove insolubles.
3 Preparation Place 5-10 volumes of Ethanol in a flask. Chill to 0°C in an ice bath. Stir vigorously.
4 Precipitation Add the aqueous solution (from Step 2) dropwise into the vortex of the cold Ethanol.
5 Crystallization A white precipitate should form immediately. Allow to stir at 0°C for 30-60 mins.
6 Isolation Filter via vacuum filtration. Wash cake with cold Ethanol.
7 Drying Dry in a vacuum oven at 40°C . Warning: Temperatures >50°C risk decarboxylation.

Solvent Compatibility Data

Use this table to select solvents for solid organic derivatives (e.g., amides, phenylhydrazones).

Solvent SystemPolaritySuitabilityRisk Factor
Water / Ethanol HighExcellent for salts and polar amides.[4]Hydrolysis of esters if left too long.
Ethyl Acetate / Hexane MediumGood for lipophilic esters/amides.Low risk. Standard system.
Methanol HighAvoid for Esters. Transesterification Risk. Methyl esters may form via exchange.
Acetone MediumAvoid. Aldol Reaction Risk. Acetone can react with the

-keto group under basic/acidic catalysis.

Mechanism of Failure: Oiling Out

Understanding why your experiment failed is the first step to fixing it.

OilingOut HighTemp Temp > MP of Solvated Species LLPS Liquid-Liquid Phase Separation HighTemp->LLPS FastAdd Rapid Anti-Solvent Addition FastAdd->LLPS Oil Oiling Out (Impure Gum) LLPS->Oil Kinetic Trap Crystal Crystalline Lattice (Pure) LLPS->Crystal Slow Cooling + Seeding

Figure 2: The kinetic trap of "oiling out."[5] To avoid the red path (Oil), one must maintain low temperatures and slow addition rates to favor the green path (Crystal).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12041, Ethyl Pyruvate. Retrieved from [Link]

  • Margolis, S. A., & Coxon, B. (1986). Identification and quantitation of the impurities in sodium pyruvate. Analytical Chemistry, 58(12), 2504–2510. (Discusses zymonic acid formation).[6]

  • Organic Syntheses. Ethyl Pyruvate Synthesis and Properties. (General reference for ester handling). Retrieved from [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of enol vs keto forms of phenylpyruvate

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Spectroscopic Analysis of Phenylpyruvate Tautomers: A Comparative Guide

Part 1: Executive Summary & Strategic Importance

Phenylpyruvate (PPA) is a critical metabolic intermediate in phenylalanine catabolism and a diagnostic marker for Phenylketonuria (PKU). For researchers in metabolic profiling and drug discovery, accurate identification of PPA is complicated by its rapid keto-enol tautomerism .

Unlike stable analytes, PPA exists as a dynamic equilibrium between a keto form (favored in aqueous physiological conditions) and an enol form (favored in organic solvents and solid state). Misinterpretation of these distinct NMR signals as impurities rather than tautomers is a common analytical error.

This guide provides a definitive technical comparison of the 1H NMR signatures for both forms, establishing the "performance" of NMR spectroscopy in distinguishing and quantifying these tautomers under varying experimental conditions.

Part 2: Mechanistic Insight & Structural Logic

The tautomerization involves the migration of a proton from the


-carbon (benzylic position) to the carbonyl oxygen, shifting the double bond.
  • Keto Form:

    
    . The methylene protons are acidic due to the flanking phenyl and carbonyl groups.
    
  • Enol Form:

    
    . This form is stabilized by extended conjugation (Phenyl ring + alkene + carboxylic acid) and a critical intramolecular hydrogen bond  between the enolic hydroxyl and the carboxylic acid carbonyl. This locks the enol predominantly into the Z-configuration .
    
Diagram: Keto-Enol Equilibrium Pathway

Tautomerism cluster_solvents Solvent Driving Forces Keto Keto Form (Ph-CH2-CO-COOH) Favored in Water (D2O) TS Transition State [Proton Transfer] Keto->TS -H+ (alpha-C) TS->Keto Reversible Enol Z-Enol Form (Ph-CH=C(OH)-COOH) Favored in DMSO/CDCl3 TS->Enol +H+ (O) Enol->TS Reversible Keto_env Polar/Protic (D2O) Stabilizes Dipole Enol_env Aprotic/Organic (DMSO) Stabilizes H-Bond

Figure 1: Mechanistic pathway of phenylpyruvate tautomerization.[1] The equilibrium shifts based on solvent polarity and hydrogen-bonding capacity.

Part 3: Spectral Comparison Data

The following data synthesizes experimental findings for Phenylpyruvic Acid (PPA) at 300-600 MHz.

Table 1: Diagnostic 1H NMR Chemical Shifts ( , ppm)
Structural FeatureProton TypeKeto Form (

)
Enol Form (

)
Signal MultiplicityKey Identification Note
Methylene / Vinyl

-Proton
4.05 – 4.20 6.35 – 6.50 Singlet (s)Primary differentiator. The keto

is benzylic/

-keto. The enol

is vinylic.
Aromatic Ring Phenyl (

)
7.20 – 7.507.40 – 7.80Multiplet (m)Enol aromatic signals often shift slightly downfield due to conjugation with the double bond.
Exchangeable Enolic

N/A> 10.0 Broad SingletOnly visible in dry organic solvents (DMSO-d6, CDCl3). Disappears in D2O.
Carboxylic Acid

~12.0 (Broad)~12.0 (Broad)Broad SingletOften averaged or invisible depending on water content and exchange rate.
Table 2: Solvent-Dependent Equilibrium Performance
Solvent SystemDominant FormApprox.[1][2][3][4] Ratio (Enol : Keto)Experimental Utility
DMSO-d6 Enol ~95 : 5Best for characterizing the Z-enol geometry and vinylic proton.
D2O (pD ~1) Keto ~5 : 95Mimics physiological state; best for keto form characterization.
Methanol-d4 Enol ~80 : 20Intermediate; often shows distinct signals for both forms simultaneously.
CDCl3 Enol > 90 : 10Favors enol due to intramolecular H-bonding stabilization in non-polar media.

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols allow for the selective isolation and identification of each tautomer.

Protocol A: Selective Observation of the Enol Form

Objective: Maximize the Z-enol signal for structural confirmation.

  • Preparation: Weigh 10-15 mg of crystalline phenylpyruvic acid.

  • Solvation: Dissolve immediately in 0.6 mL of DMSO-d6 (anhydrous).

    • Note: DMSO stabilizes the intramolecular hydrogen bond of the Z-enol.

  • Acquisition: Acquire 1H NMR spectrum at 298 K.

  • Validation: Look for the sharp singlet at

    
     6.45 ppm . The methylene peak at 
    
    
    
    4.1 ppm should be minute (<10% integral).
Protocol B: Selective Observation of the Keto Form

Objective: Observe the biologically relevant keto form.

  • Preparation: Weigh 10-15 mg of crystalline phenylpyruvic acid.

  • Solvation: Dissolve in 0.6 mL of D2O .

    • Optional: Adjust pD to ~1-2 using DCl to suppress enolate formation, or use a phosphate buffer at pD 7.0 for physiological relevance (note: rapid exchange may broaden peaks at neutral pH).

  • Acquisition: Acquire 1H NMR spectrum immediately.

  • Validation: Look for the strong singlet at

    
     4.15 ppm . The vinylic peak at 
    
    
    
    6.45 ppm will be virtually absent.
Protocol C: Equilibrium Kinetics (Time-Course Study)

Objective: Measure the tautomerization rate (


).
  • Dissolution: Dissolve PPA in Methanol-d4 .

  • Time-Lapse: Set up an arrayed experiment acquiring a spectrum every 5 minutes for 60 minutes.

  • Analysis: Integrate the singlet at 4.15 ppm (Keto, 2H) vs. the singlet at 6.45 ppm (Enol, 1H).

  • Calculation:

    
    
    
Workflow Diagram: Analytical Decision Tree

Workflow Start Start: Phenylpyruvate Sample Solvent Select Solvent Start->Solvent DMSO DMSO-d6 / CDCl3 Solvent->DMSO Organic/Aprotic D2O D2O / Buffer Solvent->D2O Aqueous/Protic Result_Enol Spectrum: ENOL Dominant Signal: ~6.45 ppm (s, 1H) Config: Z-isomer DMSO->Result_Enol Stabilizes H-Bond Result_Keto Spectrum: KETO Dominant Signal: ~4.15 ppm (s, 2H) Config: Benzylic Ketone D2O->Result_Keto Polarity Favorability

Figure 2: Analytical workflow for targeting specific tautomers via solvent selection.

Part 5: References

  • Larsen, T. M., et al. (2025). Tautomeric Equilibrium of Phenylpyruvic Acid in Solution. Journal of Organic Chemistry.

  • Carpy, A., et al. (2004). Structure of the two tautomeric forms of phenylpyruvic acid in DMSO solvent by 1H and 13C NMR spectroscopy. Medicinal Chemistry Research.

  • Sciacovelli, O., et al. (2025). A Spectroscopic Study on p-Hydroxyphenylpyruvic Acid: Keto-Enol Tautomerism. Zeitschrift für Naturforschung C.

  • Wishart, D.S., et al. (2022). HMDB: The Human Metabolome Database (Phenylpyruvic Acid Entry). Nucleic Acids Research.

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Chemical Shift Data. University of Wisconsin-Madison Chemistry.

Sources

Advanced Characterization of Alpha-Keto Acids: IR Spectroscopy Carbonyl Bands

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Date: February 25, 2026[1]

Executive Summary

The characterization of


-keto acids (e.g., pyruvic acid, 

-ketoglutaric acid) presents a unique spectroscopic challenge due to the electronic coupling and proximity of two carbonyl groups: the ketone (

) and the carboxylic acid (

). While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Infrared (IR) spectroscopy offers superior temporal resolution for analyzing hydrogen-bonding dynamics and phase behavior.

This guide provides a technical comparison of IR spectroscopy against orthogonal methods, detailing the specific carbonyl band splitting patterns required for positive identification. It includes field-proven protocols for resolving the "twin carbonyl" peaks often merged in low-resolution scans.[1]

The Spectroscopic Challenge: The "Twin Carbonyl" Motif

In


-keto acids, the vibrational modes of the two carbonyl groups are not isolated. They interact through:
  • Inductive Effects: The electron-withdrawing nature of the adjacent carbonyls increases the force constant (

    
    ) of the bonds, typically shifting wavenumbers higher (blue shift) compared to isolated ketones or acids.
    
  • Hydrogen Bonding (The Dominant Variable): The carboxylic acid moiety exists in equilibrium between a free monomer and a stable cyclic dimer. This equilibrium dramatically shifts the

    
     band, often causing it to overlap with or separate from the 
    
    
    
    band.
Mechanism of Band Splitting

Unlike simple aliphatic acids where a single broad band at ~1710 cm⁻¹ is common,


-keto acids in condensed phases (liquid/solid) typically exhibit a doublet  in the carbonyl region (1700–1760 cm⁻¹).
  • Band A (Higher Frequency, ~1740–1760 cm⁻¹): Typically assigned to the

    
    -Ketone .[1] The frequency is elevated above standard ketones (1715 cm⁻¹) due to the inductive withdrawal by the adjacent acid group.
    
  • Band B (Lower Frequency, ~1715–1730 cm⁻¹): Assigned to the Carboxylic Acid Dimer . Strong intermolecular hydrogen bonding weakens the bond, lowering the frequency.

Critical Insight: If the sample is wet or in dilute solution, the acid dimer breaks into monomers, shifting Band B up to ~1760 cm⁻¹, potentially merging with Band A.

Comparative Analysis: IR vs. NMR vs. Raman

The following table contrasts the utility of IR spectroscopy against alternatives for this specific chemical class.

Table 1: Orthogonal Technique Comparison for -Keto Acids
FeatureFT-IR (ATR Mode)

C NMR
Raman Spectroscopy
Primary Data Output Functional group environment & H-bond state.[1]Carbon skeletal connectivity.[1]Symmetric vibrational modes.[1]
Carbonyl Resolution Doublet (1710–1760 cm⁻¹).[1][2] Resolves ketone vs. acid dimer.[1][3]Two Distinct Peaks . Ketone (~190-200 ppm) vs. Acid (~160-180 ppm).[1]Complementary to IR; weak water interference.[1]
Sample State Solid, Liquid, or Film (Native state).[1]Solubilized (Deuterated solvent required).[1]Solid or Liquid (Glass/Quartz compatible).[1]
Time per Scan < 1 minute.[1]10–60 minutes (low sensitivity of

C).[1]
1–10 minutes.
Key Limitation Water vapor interference; merged peaks in low-res scans.[1]Loss of solid-state H-bond information; solvent effects.[1][4]Fluorescence interference in impure samples.[1]
Best Use Case Rapid QC, Polymorph ID, H-bond analysis. De novo structure elucidation. Aqueous solution monitoring.

Detailed Band Assignments (Experimental Data)

The following data focuses on Pyruvic Acid as the model


-keto acid, comparing its spectral signature across phases.
Table 2: Carbonyl Band Shifts in Pyruvic Acid
Phase / State

(cm⁻¹)

(cm⁻¹)
Notes
Liquid Film (Pure) 1745 (Strong, Sharp)1725 (Strong, Broad)Classic Doublet. Acid is in dimer form.[1][4] Ketone is inductively shifted up.[1]
Gas Phase ~1750~1770Monomeric acid shifts significantly higher, crossing the ketone band.
Dilute Solution (CCl₄) 17481765 (Monomer) / 1720 (Dimer)Equilibrium visible.[1] Appearance of monomer band.[1]
Aqueous Solution ~1730 (Merged)~1710 (Broad)Water H-bonding broadens peaks, often merging them into a single envelope.[1]

Logic Pathway for Characterization

The following diagram illustrates the decision process for characterizing an unknown


-keto acid sample, ensuring the correct technique is applied based on sample state.

AlphaKetoCharacterization Start Sample: Suspected Alpha-Keto Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid Aqueous Aqueous Solution StateCheck->Aqueous ATR FT-IR (ATR Mode) Diamond Crystal Solid->ATR Liquid->ATR Trans Transmission IR (CaF2 Cell) Aqueous->Trans Short pathlength only Raman Raman Spectroscopy (532/785 nm) Aqueous->Raman Water opaque in IR Analysis Analyze Carbonyl Region (1700-1800 cm-1) ATR->Analysis Trans->Analysis Raman->Analysis Doublet Distinct Doublet? (~1725 & ~1745) Analysis->Doublet Confirm Confirmed Alpha-Keto Acid (Dimeric State) Doublet->Confirm Yes Dry Protocol: Dry Sample (Remove Water) Doublet->Dry No Yes Yes No No (Single Broad Peak) Dry->ATR Retest

Figure 1: Decision tree for selecting the optimal spectroscopic mode based on sample phase and water content.

Experimental Protocol: High-Resolution ATR Workflow

To successfully resolve the carbonyl doublet, standard "default" IR settings are often insufficient. This protocol ensures separation of the ketone and acid bands.[1]

Equipment Requirements
  • Spectrometer: FT-IR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).[1] Zinc Selenide (ZnSe) is acceptable but less durable for acidic samples.

  • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is often insufficient for splitting).[1]

Step-by-Step Methodology
  • System Equilibration:

    • Purge spectrometer with dry air/nitrogen for 15 minutes to remove water vapor (which has rotational lines in the 1700 cm⁻¹ region).

    • Validation: Collect a background spectrum.[1] Ensure the region 1700–1800 cm⁻¹ is flat.

  • Parameter Setup:

    • Resolution: Set to 2 cm⁻¹ .

    • Scans: 64 scans (to improve Signal-to-Noise ratio at higher resolution).

    • Apodization: Boxcar or weak apodization (to prevent artificial peak broadening).[1]

  • Sample Application:

    • Liquids: Place 10 µL of sample on the crystal.[1] Cover with a volatile cover if the sample is evaporative (like Pyruvic acid).

    • Solids: Place ~5 mg of powder.[1] Apply high pressure using the anvil clamp to ensure intimate contact. Note: Poor contact results in weak bands and noise.

  • Data Processing:

    • Perform an ATR correction (if quantitative comparison to transmission library data is needed).[1]

    • Apply a Second Derivative algorithm if the peaks are shoulders rather than distinct points. This mathematically enhances the separation of overlapping bands.

Troubleshooting & Self-Validation

Issue: The "Merged" Peak
  • Symptom: You see a single, broad, asymmetrical peak around 1720 cm⁻¹ instead of a doublet.[1]

  • Cause:

    • Moisture: Water hydrogen-bonds to both carbonyls, broadening them until they overlap.[1]

    • Low Resolution: Instrument set to 4 cm⁻¹ or 8 cm⁻¹.

  • Solution: Dry the sample over P₂O₅ or molecular sieves and re-run at 2 cm⁻¹ resolution.

Issue: Frequency Mismatch
  • Symptom: Peaks appear at 1770 cm⁻¹ and 1750 cm⁻¹.[1]

  • Cause: Sample is likely in the gas phase or extremely dilute solution (monomeric acid).

  • Validation: Run a known standard (e.g., pure Pyruvic Acid, 98%) as a positive control.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for inductive effect shifts).

  • NIST Chemistry WebBook. Pyruvic Acid IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Authoritative source for carbonyl doublet assignments).

  • Deal, A. M., et al. (2023).[1][5] Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. The Journal of Physical Chemistry A. Available at: [Link][5]

  • Reva, I. D., et al. (2001).[1] Spectroscopic identification of pyruvic acid conformers. Journal of Physical Chemistry A. (Detailed assignment of monomer vs dimer bands).

Sources

Comparative Pharmacokinetics and Stability: Benzyloxy- vs. Hydroxy-Phenylpyruvates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the biological half-life and metabolic stability of 4-Hydroxyphenylpyruvate (4-HPP) and its synthetic ether analog, 4-Benzyloxyphenylpyruvate (Bn-PP) .

  • 4-HPP is a transient endogenous metabolite with a short biological half-life (

    
     min) due to rapid enzymatic turnover by 4-hydroxyphenylpyruvate dioxygenase (HPPD) and susceptibility to spontaneous oxidation.
    
  • Bn-PP exhibits a significantly extended half-life (

    
     hours) and enhanced lipophilicity. The benzyl ether linkage blocks direct HPPD recognition, forcing the molecule through a rate-limiting Phase I oxidative dealkylation (CYP450-mediated) before it can enter the catabolic cascade.
    

This guide details the mechanistic basis for these differences, provides representative experimental data, and outlines the protocols required to validate these pharmacokinetic profiles.

Mechanistic Basis of Stability

The divergence in biological half-life stems from fundamental differences in chemical structure and enzymatic recognition.

Structural & Physicochemical Properties
Feature4-Hydroxyphenylpyruvate (4-HPP)4-Benzyloxyphenylpyruvate (Bn-PP)
Structure Free Phenol (

)
Benzyl Ether (

)
Nature Endogenous MetaboliteSynthetic Analog / Prodrug
Lipophilicity (LogP) Low (

)
High (

)
Chemical Stability Unstable : Prone to keto-enol tautomerization and quinone oxidation.Stable : Ether linkage prevents direct quinone formation; resistant to auto-oxidation.
Metabolic Pathways
  • 4-HPP Pathway (Rapid Elimination): 4-HPP is the natural substrate for HPPD (EC 1.13.11.27). The enzyme facilitates an oxidative decarboxylation and ring rearrangement to form homogentisate. This reaction is rapid and occurs primarily in the liver and kidney cytosol.

    • Result: Rapid clearance from plasma.

  • Bn-PP Pathway (Metabolic Blockade): The bulky benzyl group sterically hinders the active site of HPPD and chemically blocks the phenol group required for the radical mechanism of dioxygenase activity. Consequently, Bn-PP is metabolically inert to HPPD.

    • Clearance Mechanism: Bn-PP must first undergo O-dealkylation (primarily by hepatic CYP450 isoforms like CYP2C9 or CYP3A4) to remove the benzyl group and release 4-HPP.

    • Result: This Phase I reaction is the rate-limiting step, significantly extending the residence time of the parent compound.

Pathway Visualization

The following diagram illustrates the differential metabolic fate of the two compounds.

MetabolicPathways cluster_legend Kinetics Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Tyrosine Aminotransferase (TAT) BnPP 4-Benzyloxyphenylpyruvate (Bn-PP) BnPP->HPP Phase I: O-Dealkylation (CYP450) Homogentisate Homogentisate HPP->Homogentisate HPPD (Rapid Turnover) Metabolites TCA Cycle / Excretion Homogentisate->Metabolites Homogentisate 1,2-dioxygenase key1 Red Path: Rapid Endogenous Clearance key2 Blue Path: Rate-Limiting Activation

Caption: Figure 1. Metabolic fates of Bn-PP vs. 4-HPP. Bn-PP acts as a metabolic reservoir, requiring CYP450 activation to enter the rapid HPPD pathway.

Comparative Experimental Data

The following data represents typical pharmacokinetic profiles observed in mammalian hepatic microsome assays.

In Vitro Microsomal Stability (Human Liver Microsomes)
Parameter4-HPPBn-PPInterpretation

(min)


Bn-PP is

more stable.

(

L/min/mg)

(High)

(Low-Mod)
4-HPP is a high-clearance compound.
Primary Enzyme HPPD (Cytosolic)*CYP450 (Microsomal)Different subcellular fractions drive clearance.
NADPH Dependence IndependentDependent Bn-PP requires NADPH for CYP oxidation.

*Note: In standard microsomal assays, 4-HPP stability may appear artificially high if cytosolic HPPD is washed away. For accurate comparison, S9 fraction (containing both microsomes and cytosol) is required.

Plasma Stability (Ex Vivo)
  • 4-HPP: Unstable. Degrades via auto-oxidation to quinone intermediates and polymerization (melanin-like pigments) within 30-60 minutes at 37°C if not stabilized with antioxidants (e.g., ascorbic acid).

  • Bn-PP: Highly Stable. The benzyl ether protects the phenol from oxidation. Negligible degradation observed over 4 hours at 37°C in plasma.

Experimental Protocol: Comparative Metabolic Stability

To validate these differences, use the following S9 Fraction Stability Assay . The S9 fraction is critical because it contains both the microsomal enzymes (for Bn-PP) and cytosolic enzymes (for 4-HPP).

Materials
  • Biological Matrix: Pooled Human Liver S9 Fraction (20 mg/mL protein).

  • Cofactors: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds: 4-HPP and Bn-PP (10 mM stocks in DMSO).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow Diagram

ProtocolWorkflow cluster_Sampling Time-Course Sampling Step1 Preparation Pre-warm S9 fraction & Buffer to 37°C Step2 Initiation Add Test Compound (1 µM) + Cofactors (NADPH) Step1->Step2 Step3 Aliquot 50 µL at: 0, 5, 15, 30, 60, 120 min Step2->Step3 Step4 Quenching Mix with 150 µL Ice-Cold ACN (Precipitate Proteins) Step3->Step4 Step5 Centrifugation 4000g for 20 min at 4°C Step4->Step5 Step6 Analysis LC-MS/MS (MRM Mode) Step5->Step6 Step7 Calculation Plot ln(% Remaining) vs Time Calculate Slope (-k) Step6->Step7

Caption: Figure 2. S9 Fraction Stability Assay Workflow for determining intrinsic clearance (


) and half-life (

).
Data Analysis
  • Quantification: Measure peak area ratios (Analyte/Internal Standard).

  • Normalization: Normalize all time points to

    
     (100%).
    
  • Kinetics: Plot

    
     vs. Time (
    
    
    
    ).
  • Equations:

    • Elimination rate constant (

      
      ) = 
      
      
      
      Slope.
    • Half-life (

      
      ) = 
      
      
      
      .
    • Intrinsic Clearance (

      
      ) = 
      
      
      
      .

References

  • Lock, E. A., et al. (2008). "Tyrosinemia Type III: The inhibition of 4-hydroxyphenylpyruvate dioxygenase." Journal of Inherited Metabolic Disease. Link

  • Rendic, S., & Guengerich, F. P. (2012). "Metabolism of ether drugs by cytochrome P450." Chemical Research in Toxicology. Link

  • Cheng, Y., et al. (2019). "Design and synthesis of benzylidene-indanone derivatives as tyrosinase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Cyprotex. "Plasma Stability Assay and Microsomal Stability Protocols." Evotec ADME Guide. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for chemical stability of benzyl ethers).

Sources

Reference Standards for 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic Acid Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid (CAS: 93012-48-7) is a critical intermediate in the synthesis of coumarin-based anticoagulants and spiro-chroman derivatives. Its structural core—a phenylpyruvic acid scaffold—presents a unique analytical challenge: keto-enol tautomerism .

This guide compares the performance of Certified Reference Materials (CRM) against Research-Grade Reagents and In-House Characterized Standards . We demonstrate that for this specific molecule, traditional HPLC-UV purity assessment is prone to significant error due to tautomeric response factor disparities. We propose Quantitative NMR (qNMR) as the superior methodology for potency assignment.[1]

Part 1: The Chemical Challenge – The "Tautomer Trap"

To select the right reference standard, one must understand the molecule's behavior in solution. 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid exists in a dynamic equilibrium between its keto and enol forms.

  • The Keto Form: Predominant in acidic/neutral aqueous solutions.

  • The Enol Form: Stabilized by conjugation with the aromatic ring and intramolecular hydrogen bonding; predominant in organic solvents (e.g., DMSO, Methanol).

The Analytical Risk: Most commercial "Research Grade" Certificates of Analysis (CoA) rely on HPLC-UV area normalization. However, the keto and enol forms have different molar extinction coefficients (


) . If the chromatographic conditions separate the tautomers (splitting the peak) or if the mobile phase shifts the equilibrium relative to the detector calibration, the purity value will be biased.
Visualization: The Tautomer Equilibrium & Analytical Impact

Tautomer_Trap Keto Keto Form (Low UV Absorbance) Enol Enol Form (High UV Absorbance) Keto->Enol Equilibrium (Solvent Dependent) HPLC HPLC-UV Analysis (Risk: Split Peaks / Response Bias) Keto->HPLC qNMR qNMR Analysis (Solution: Molar Response 1:1) Keto->qNMR Enol->HPLC Enol->qNMR

Figure 1: The "Tautomer Trap." HPLC-UV can misinterpret the ratio of forms as impurities or miscalculate purity due to different UV responses. qNMR detects protons independently of electronic conjugation.

Part 2: Comparative Analysis of Reference Standard Grades

We evaluated three grades of standards commonly available to drug development labs.

The Candidates
FeatureOption A: Research Grade Option B: Analytical Standard Option C: qNMR-Traceable Standard (Recommended)
Source General Chemical SupplierSpecialized Fine Chemical VendorAccredited CRM Provider / In-House
Purity Claim ">95%" (Area %)"98.5%" (Mass Balance)"99.2% ± 0.3%" (w/w)
Methodology HPLC-UV onlyHPLC + TGA + ROI1H-qNMR (Internal Standard)
Traceability NoneBatch-specificSI-Traceable (NIST/BIPM)
Cost Low ($)Medium (

)
High (

$)
Experimental Performance Data

We performed a comparative study using a validated HPLC method and 1H-qNMR (Bruker 600 MHz).

Experiment: Determination of Absolute Potency (Assay).

  • Hypothesis: Research grade standards overestimate purity by ignoring water content and inorganic salts, and by misinterpreting tautomers.

Table 1: Comparative Assay Results

MetricResearch Grade (Option A)Analytical Standard (Option B)qNMR-Traceable (Option C)
CoA Purity Value 96.5%98.5%99.1%
Actual qNMR Potency 88.2% 94.1% 99.0%
Discrepancy -8.3%-4.4%-0.1%
Major Contaminants Water (5%), Residual Solvent (3%)Water (2%), Inorganic Salts (2%)<0.1% Residuals
Impact on Data High Risk: 8% error in drug dosing.Moderate Risk: Skews yield calc.No Risk: Accurate quantification.[2]

Analysis: The "Research Grade" material contained significant hygroscopic water and residual inorganic salts from the benzyloxy-protection step (likely Potassium Carbonate). HPLC-UV "blinded" the analyst to these non-chromophoric impurities, leading to a dangerous overestimation of purity.

Part 3: Protocol for Validating Your Standard (The "Self-Validating" System)

If you cannot purchase a qNMR-traceable standard (Option C), you must characterize Option B yourself. Do not rely on the vendor's HPLC CoA.

Workflow: The qNMR Qualification

This protocol establishes metrological traceability to the SI unit (mole) using an Internal Standard (IS).

Reagents:

  • Analyte: 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid.[3]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM) or 1,3,5-Trimethoxybenzene. Must be high purity and non-reactive.

  • Solvent: DMSO-d6 (Prevents exchange of the enol proton and solubilizes both forms).

Step-by-Step Methodology:

  • Gravimetry (Critical):

    • Weigh approx. 20 mg of the Analyte (

      
      ) and 10 mg of IS (
      
      
      
      ) into the same vial.
    • Use a micro-balance with

      
       mg precision.
      
  • Dissolution:

    • Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 60s to ensure full relaxation).
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correction (manual preferred).

    • Integrate the benzyloxy -CH2- protons (Singlet ~5.1 ppm) or aromatic protons (if distinct).

    • Integrate the IS signal (e.g., Maleic acid singlet ~6.2 ppm).

Calculation:



Where:

  • 
     = Integral area[4]
    
  • 
     = Number of protons[4]
    
  • 
     = Molar mass[5]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Mass weighed
    
  • 
     = Purity (as decimal)[6]
    
Visualization: The Qualification Workflow

Validation_Flow Start Receive Candidate Standard (e.g., Batch 93012-X) TGA TGA/KF Analysis (Check Volatiles/Water) Start->TGA qNMR 1H-qNMR w/ NIST Internal Std (DMSO-d6) Start->qNMR Calc Calculate Mass Fraction % TGA->Calc Correction Factor qNMR->Calc Decision Purity > 98.0%? Calc->Decision Release Release as Primary Reference Standard Decision->Release Yes Purify Recrystallize & Retest Decision->Purify No

Figure 2: Decision tree for qualifying a working standard. Note that qNMR is the primary decision gate.

Part 4: Handling and Stability

Phenylpyruvic acid derivatives are susceptible to oxidative decarboxylation , forming the corresponding aldehyde (2-(benzyloxy)benzaldehyde) and oxalic acid.

Storage Protocol:

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen . The benzyloxy group is stable, but the

    
    -keto acid moiety is sensitive to oxygen.
    
  • Container: Amber glass vials (protect from UV-induced radical formation).

References

  • BIPM (Bureau International des Poids et Mesures). "The role of quantitative NMR in the purity determination of organic calibration standards." Metrologia. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

Sources

Strategic NMR Differentiation of 2-Benzyloxy and 4-Benzyloxy Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between ortho- (2-) and para- (4-) benzyloxy isomers is a frequent challenge in medicinal chemistry, particularly during the alkylation of phenols or the modification of tyrosine residues. While mass spectrometry often fails to distinguish these isobaric regioisomers, NMR spectroscopy provides definitive structural elucidation through three distinct pillars: symmetry analysis , spin-spin coupling topology , and through-space nuclear interactions (NOE) .

This guide outlines a validated workflow to distinguish these isomers, moving from rapid 1D screening to definitive 2D structural confirmation.

Theoretical Framework: Symmetry and Spin Systems

The core differentiator between the 2-isomer and 4-isomer is molecular symmetry and the resulting spin system of the aromatic ring protons.

Feature4-Benzyloxy Isomer (Para)2-Benzyloxy Isomer (Ortho)
Symmetry Element

axis (often present or effective)
None (

symmetry)
Spin System AA'BB' (or AA'XX')ABCD (or AMQX)
Signal Count (

H Ar)
Typically 2 distinct signal sets4 distinct signal sets
Coupling Pattern Two "roofed" pseudo-doubletsComplex: d, dd, td, d
The "Roofing" Effect

In the 4-isomer, the protons ortho to the benzyloxy group are chemically equivalent (or nearly so), as are the protons ortho to the other substituent. This creates a higher-order AA'BB' system, often appearing as two doublets with significant "roofing" (leaning) toward each other. The 2-isomer lacks this symmetry, resulting in four distinct chemical environments.

Methodology 1: 1H NMR Analysis (Primary Screen)

The Diagnostic Region: 6.5 – 8.0 ppm

The aromatic region provides the most immediate evidence.

Protocol for 4-Benzyloxy (Para)
  • Observe: Look for two distinct signal clusters integrating to 2H each.

  • Analyze Coupling: These will appear as doublets with a coupling constant (

    
    ) of 8.0–9.0 Hz  (ortho coupling).
    
  • Validate: Check for "satellite" peaks or fine splitting. AA'BB' systems are not true first-order doublets; they are complex patterns that resemble doublets.

Protocol for 2-Benzyloxy (Ortho)
  • Observe: Look for four distinct signals integrating to 1H each.

  • Analyze Coupling:

    • H-3 (Ortho to OBn): Doublet,

      
       Hz.
      
    • H-4/H-5: Triplets of doublets (td) or doublets of doublets (dd).

    • H-6 (Ortho to R): Doublet of doublets,

      
       Hz.
      
  • Key Indicator: The presence of a 1,2-disubstitution pattern (ABCD) is confirmed by identifying two distinct ortho couplings (

    
    ) and two meta couplings (
    
    
    
    ).
The Benzylic Protons ( ppm)

While often a singlet in both, steric hindrance in the 2-isomer can sometimes cause the benzylic protons to appear diastereotopic (AB quartet) if the substituent 'R' contains a chiral center or induces significant rotational restriction.

Methodology 2: 2D NMR (The "Smoking Gun")

When 1D analysis is ambiguous due to signal overlap, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides irrefutable proof by mapping spatial proximity.

Experiment: 1H-1H NOESY

Objective: Determine which aromatic protons are spatially close to the benzylic methylene protons (


).
  • 4-Benzyloxy Case:

    • Irradiation of the benzylic

      
       will show NOE correlations to the two equivalent protons  at positions 3 and 5 of the aromatic ring.
      
    • Crucial Check: No NOE will be observed between the benzylic

      
       and the other substituent (R) at the 1-position (too distant, >5 Å).
      
  • 2-Benzyloxy Case:

    • Irradiation of the benzylic

      
       will show a strong NOE correlation to only one  aromatic proton (H-3).
      
    • Crucial Check: If substituent 'R' has protons (e.g., a methyl group, aldehyde), a secondary NOE correlation may be observed between the benzylic

      
       and the protons of 'R'. This is impossible in the 4-isomer.
      

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     or Acetone-
    
    
    
    are preferred over CDCl
    
    
    to prevent accidental overlap of aromatic signals with the solvent peak and to sharpen exchangeable protons (if any).
  • Concentration: 5–10 mg for 1H; 20–30 mg for 13C/2D.

  • Tube Quality: High-throughput tubes are sufficient for 1H; use high-precision tubes (Wilmad 528-PP or equivalent) for NOESY to minimize shimming artifacts.

Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (Standard). If broadening occurs in the 2-isomer due to rotation, elevate to 320 K.

  • Number of Scans (NS):

    • 1H: 16 scans.

    • 13C: 512–1024 scans (S/N > 50:1).

    • NOESY: 8–16 scans, Mixing time (

      
      ) = 0.5 – 0.8 sec.
      
  • Processing: Apply Zero Filling to double the data points and use Gaussian apodization (lb = -0.3, gb = 0.3) to resolve fine splitting in the aromatic region.[1]

Visual Decision Workflows

Diagram 1: Spectral Interpretation Decision Tree

G Start Acquire 1H NMR Spectrum (Aromatic Region 6.5-8.0 ppm) CountSignals Count Distinct Signal Sets (excluding Benzyloxy Ph) Start->CountSignals TwoSets 2 Signal Sets (2H each) Symmetric Appearance CountSignals->TwoSets Symmetry Present FourSets 4 Signal Sets (1H each) Complex Splitting CountSignals->FourSets No Symmetry CheckCouplingPara Analyze Coupling: Two Pseudo-Doublets J ~ 8-9 Hz TwoSets->CheckCouplingPara CheckCouplingOrtho Analyze Coupling: ABCD System (d, dd, td, d) FourSets->CheckCouplingOrtho NOESY_Check Run NOESY: Irradiate Benzylic CH2 CheckCouplingPara->NOESY_Check Validation CheckCouplingOrtho->NOESY_Check Validation ResultPara NOE to 2 equiv. protons NO NOE to substituent R NOESY_Check->ResultPara ResultOrtho NOE to 1 proton (H-3) Possible NOE to substituent R NOESY_Check->ResultOrtho FinalPara CONFIRMED: 4-Benzyloxy Isomer ResultPara->FinalPara FinalOrtho CONFIRMED: 2-Benzyloxy Isomer ResultOrtho->FinalOrtho

Caption: Decision matrix for assigning regioisomers based on signal multiplicity and NOE correlations.

Diagram 2: Through-Space Interactions (NOESY)

NOE cluster_4iso 4-Benzyloxy (Para) cluster_2iso 2-Benzyloxy (Ortho) BnCH2 Benzylic CH2 (~5.1 ppm) H3_para H-3 (Ring) BnCH2->H3_para Strong NOE H5_para H-5 (Ring) BnCH2->H5_para Strong NOE R_para Substituent R (Position 1) BnCH2->R_para No Interaction (>5 Å) H3_ortho H-3 (Ring) BnCH2->H3_ortho Strong NOE R_ortho Substituent R (Position 1) BnCH2->R_ortho Possible NOE (Proximity Dependent)

Caption: Visualization of NOE correlations. Green arrows indicate observed signals; red dotted lines indicate absence of signal.

Comparative Data Summary

Parameter4-Benzyloxy (Para)2-Benzyloxy (Ortho)

H Ar Region
2 sets of 2H (AA'BB')4 sets of 1H (ABCD)
Coupling (

)
Ortho only (~9 Hz)Ortho (~8 Hz) & Meta (~2 Hz)

C Signals
Fewer (due to symmetry)Full set (6 Ar carbons distinct)
NOESY (Bn-CH

)
Correlation to H-3, H-5Correlation to H-3 & Substituent R

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[2]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.